molecular formula C13H11N3O3 B12001258 Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- CAS No. 36855-64-8

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

Cat. No.: B12001258
CAS No.: 36855-64-8
M. Wt: 257.24 g/mol
InChI Key: PWQNAUQOWNUXPM-UHFFFAOYSA-N
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Description

Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36855-64-8

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(3-methylpyridin-4-yl)-4-nitrobenzamide

InChI

InChI=1S/C13H11N3O3/c1-9-8-14-7-6-12(9)15-13(17)10-2-4-11(5-3-10)16(18)19/h2-8H,1H3,(H,14,15,17)

InChI Key

PWQNAUQOWNUXPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

N-(3-methylpyridin-4-yl)-4-nitrobenzamide CAS 36855-64-8 overview

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 36855-64-8 Chemical Formula: C₁₃H₁₁N₃O₃ Molecular Weight: 257.25 g/mol

Executive Overview

N-(3-methylpyridin-4-yl)-4-nitrobenzamide is a specialized heterocyclic amide serving as a critical scaffold in medicinal chemistry. It effectively bridges two distinct pharmacophores: the electron-deficient 4-nitrobenzoyl moiety and the sterically constrained, basic 4-amino-3-methylpyridine heteroaryl group.

While primarily characterized as a synthetic intermediate, this compound has demonstrated intrinsic biological activity, specifically within the benzamide class of cyclooxygenase (COX) inhibitors . Its structural architecture—defined by the orthogonality of the pyridine ring relative to the benzamide plane due to the 3-methyl steric clash—makes it a "privileged structure" for exploring protein-ligand interactions in kinase and hydrolase active sites.

Key Applications:

  • Prostaglandin H2 Synthase Inhibition: Investigated as a selective COX-2 inhibitor lead compound.

  • Precursor for Anilines: The nitro group serves as a masked amine; reduction yields the corresponding aniline (N-(3-methylpyridin-4-yl)-4-aminobenzamide), a versatile linker for fragment-based drug discovery (FBDD).

  • Kinase Inhibitor Scaffolding: The 3-methylpyridin-4-yl amine motif mimics the ATP-binding hinge interaction found in several type-II kinase inhibitors.

Chemical Profile & Structural Analysis[1][2][3]

Physicochemical Properties
PropertyValueContext
Appearance Pale yellow to cream solidTypical of nitroaromatic amides.
Melting Point >198°C (Predicted)High lattice energy due to intermolecular H-bonding (Amide NH ··· N-Pyridine).[1][2]
pKa (Pyridine N) ~5.8 - 6.2The 3-methyl group slightly increases basicity via inductive effect (+I), but the amide electron withdrawal dampens it.
LogP 1.8 - 2.1Moderate lipophilicity; favorable for oral bioavailability (Lipinski compliant).
H-Bond Donors 1 (Amide NH)Critical for active site anchoring.
H-Bond Acceptors 4 (Pyridine N, Amide O, Nitro O x2)Allows diverse electrostatic interactions.
Structural Logic

The synthesis and utility of this compound are defined by the steric hindrance of the methyl group at the 3-position of the pyridine ring. This substituent forces the amide bond out of planarity with the pyridine ring, creating a twisted conformation that can improve selectivity for specific enzyme pockets by reducing promiscuous binding.

Synthesis & Manufacturing Protocols

The synthesis of CAS 36855-64-8 presents a specific challenge: the nucleophilicity of the exocyclic amine at the 4-position of the pyridine is reduced by resonance delocalization into the ring, and further hindered by the ortho-methyl group. Standard acylation protocols must be modified to drive the reaction to completion.

Method A: Nucleophilic Acyl Substitution (Standard Laboratory Scale)

This protocol uses an activated acid chloride to overcome the poor nucleophilicity of the aminopyridine.

Reagents:

  • Nucleophile: 4-Amino-3-methylpyridine (1.0 eq)

  • Electrophile: 4-Nitrobenzoyl chloride (1.1 eq)

  • Base: Pyridine (anhydrous, acts as solvent/base) or Triethylamine (1.5 eq) in DCM.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-amino-3-methylpyridine (10 mmol, 1.08 g) in anhydrous DCM (50 mL). Add Triethylamine (15 mmol, 2.1 mL) and cool the solution to 0°C.

  • Addition: Dissolve 4-nitrobenzoyl chloride (11 mmol, 2.04 g) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LCMS.[3]

  • Workup:

    • Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       solution.
      
    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with water and brine.[4]

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-5% MeOH in DCM).
    
Method B: Direct Amidation (Green Chemistry / Catalytic)

For larger scale or "green" requirements, Ruthenium-catalyzed dehydrogenative coupling of the alcohol is an emerging alternative, avoiding the corrosive acid chloride.

  • Catalyst: Ruthenium N-heterocyclic carbene (NHC) complex.[1]

  • Reactants: 4-Amino-3-methylpyridine + 4-Nitrobenzyl alcohol.

  • Conditions: Toluene, reflux, 24h.

  • Advantage: Generates

    
     as the only byproduct; high atom economy.
    

Visualization: Synthesis & Reactivity Pathways[1]

The following diagram illustrates the convergent synthesis of the target scaffold and its downstream transformation into the amino-derivative (a key drug intermediate).

SynthesisPath Amine 4-Amino-3-methylpyridine (Nucleophile) Target N-(3-methylpyridin-4-yl)-4-nitrobenzamide (CAS 36855-64-8) Target Scaffold Amine->Target Acylation AcidCl 4-Nitrobenzoyl Chloride (Electrophile) AcidCl->Target Base Et3N / DCM 0°C to RT Base->Target RedAgent H2, Pd/C or Fe/NH4Cl Reduced N-(3-methylpyridin-4-yl)-4-aminobenzamide (Aniline Derivative) RedAgent->Reduced Target->Reduced Nitro Reduction

Figure 1: Synthetic workflow from precursors to the target nitrobenzamide and subsequent reduction to the aniline linker.[5][2][6]

Biological Relevance & Mechanism[9]

COX Inhibition Mechanism

Research indicates that N-(3-methylpyridin-4-yl)-4-nitrobenzamide functions as a non-steroidal anti-inflammatory drug (NSAID) analogue.

  • Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor for the Arg120 residue in the COX active site, while the nitro-phenyl ring occupies the hydrophobic channel.

  • Selectivity: The steric bulk of the 3-methyl group on the pyridine ring restricts rotation, potentially locking the molecule in a conformation that favors the larger active site pocket of COX-2 over COX-1.

Downstream Utility: The "Linker" Concept

In drug development, this molecule is rarely the final drug. It is the precursor to the amine , which is then reacted with isocyanates or carboxylic acids to form:

  • Urea-based Kinase Inhibitors: Similar to the structure of Sorafenib or Regorafenib, where the central aromatic ring links a "head" group (interacting with the hinge region) and a "tail" group (occupying the allosteric pocket).

  • Peptidomimetics: The rigid amide bond mimics a peptide linkage but with greater metabolic stability against proteases.

Safety & Handling (SDS Summary)

As a nitroaromatic compound containing a pyridine ring, standard chemical hygiene is mandatory.

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

    • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

    • Specific Target Organ Toxicity: May cause respiratory irritation.

  • Handling:

    • Use a fume hood to avoid inhalation of dust/aerosols.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents and strong bases (hydrolysis of the amide bond).

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ) if possible, though the compound is generally stable in air.
    

References

  • National Institutes of Health (PubChem). (2025). 3-Methyl-4-nitrobenzamide and related benzamide derivatives. Retrieved from [Link]

  • Chen, T., et al. (2018).[2] "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Med Chem (Los Angeles), 8: 273-280. Retrieved from [Link][2][7]

Sources

Solubility Profile of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- in DMSO: A Technical Guide for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the critical transition from in silico design to in vitro screening, the physicochemical behavior of a compound in its primary storage solvent—dimethyl sulfoxide (DMSO)—dictates its viability in downstream assays. Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (C₁₃H₁₁N₃O₃) represents a structurally complex intermediate frequently utilized in kinase inhibitor libraries and probe development. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics and establishes self-validating protocols for quantifying both its kinetic and thermodynamic solubility profiles.

Structural Determinants of Solvation: A Mechanistic Analysis

To understand the solubility profile of N-(3-methyl-4-pyridyl)-p-nitrobenzamide, one must analyze the causality between its structural moieties and the solvent environment. Solubility is fundamentally a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy provided by the solvent.

The Role of the 3-Methyl Steric Clash

In unsubstituted N-(4-pyridyl)benzamides, the molecule adopts a highly planar conformation due to extended conjugation. This planarity facilitates tight molecular packing and strong


 stacking, resulting in a high crystal lattice energy that aggressively resists solvation.

However, the introduction of the 3-methyl group on the pyridine ring fundamentally alters this thermodynamic balance. The methyl protons create a severe steric clash with the amide carbonyl oxygen (or the NH proton, depending on the rotameric state). This forces the pyridine ring to twist out of the coplanar alignment. By breaking planarity, the optimal


 stacking is disrupted, drastically lowering the crystal lattice energy. This structural modification is the primary driver for its enhanced solubility in organic solvents compared to its unmethylated analogs.
Solvent-Solute Interactions in DMSO

DMSO is a highly polar aprotic solvent (dielectric constant


 47) that acts as an exceptional hydrogen bond acceptor but lacks hydrogen bond donor capacity.
  • The Amide NH: Acts as a potent hydrogen bond donor, forming a strong, exothermic interaction with the oxygen atom of the DMSO sulfoxide group.

  • The p-Nitro Group: As a powerful electron-withdrawing group (EWG), it imparts a strong localized dipole. This interacts favorably with the intense dipole moment of DMSO, further driving the free energy of solvation (

    
    ) into negative (favorable) territory.
    

SolvationMechanism Cmpd N-(3-methyl-4-pyridyl) -p-nitrobenzamide Amide Amide NH (H-Bond Donor) Cmpd->Amide Nitro p-Nitro Group (Strong Dipole) Cmpd->Nitro Methyl 3-Methyl Group (Steric Disruption) Cmpd->Methyl Pyridine Pyridine Nitrogen (H-Bond Acceptor) Cmpd->Pyridine DMSO_O DMSO Oxygen (H-Bond Acceptor) Amide->DMSO_O Strong H-Bond DMSO_S DMSO Sulfur (Dipole Interaction) Nitro->DMSO_S Dipole-Dipole Lattice Crystal Lattice Energy Reduction Methyl->Lattice Lowers Energy Lattice->DMSO_O Enhances Solvation

Diagram 1: Structural determinants and logical pathways of DMSO solvation.

Kinetic vs. Thermodynamic Solubility Profiling

In drug discovery, distinguishing between kinetic and thermodynamic solubility is paramount to preventing artifactual assay data ().

  • Kinetic Solubility: Measures the point of precipitation when a compound, already fully solvated in a DMSO stock, is introduced into an aqueous buffer. This mimics the exact conditions of in vitro bioassays. Because the compound is artificially forced into solution first, kinetic solubility values are often higher than thermodynamic values due to the formation of metastable supersaturated states.

  • Thermodynamic Solubility: Represents the true equilibrium between the solid crystal and the solvated state. It is determined by adding excess solid compound directly to the solvent (e.g., pure DMSO or buffer) and allowing the system to reach absolute equilibrium over 24-48 hours ().

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in the data, the following protocols are designed as self-validating systems, incorporating internal checks that prevent the propagation of false metrics.

Method A: High-Throughput Kinetic Solubility via Laser Nephelometry

Nephelometry detects insoluble particulates by measuring the forward scattering of a laser beam directed through the sample. It is the gold standard for rapid kinetic profiling from DMSO stocks ().

Step-by-Step Protocol:

  • Stock Preparation: Dissolve solid N-(3-methyl-4-pyridyl)-p-nitrobenzamide in 100% anhydrous DMSO to yield a precise 10 mM stock solution.

  • Automated Serial Dilution: Using a liquid handling robot (e.g., equipped with 1 mL syringes and fixed tips), perform a 12-point serial dilution of the DMSO stock into a 384-well plate containing PBS (pH 7.4). Maintain a final constant DMSO concentration of 2% across all wells to isolate the compound's precipitation variable from solvent-shock effects.

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to allow metastable aggregates to nucleate.

  • Nephelometric Scanning: Read the plate vertically using a laser nephelometer (e.g., NEPHELOstar Plus) with a gain of 100 and laser intensity of 90%.

  • Data Processing: Plot the intensity of scattered light (counts) versus compound concentration. The "kick-off" point where the curve deviates from the baseline represents the kinetic solubility limit.

Self-Validation Checkpoint: The assay plate must include 2'-Deoxy-5-fluorouridine (highly soluble) to establish the baseline light scatter of the solvent, and Raloxifene (poorly soluble) to calibrate the upper limit of the scattering signal. The protocol is only validated if these references fall within their established historical standard deviation.

Method B: Thermodynamic Equilibrium Solubility via Shake-Flask

The shake-flask method directly measures the maximum saturation capacity of the solvent system.

Step-by-Step Protocol:

  • Saturation: Add an excess amount (~10 mg) of solid N-(3-methyl-4-pyridyl)-p-nitrobenzamide to a sealed glass vial containing 1.0 mL of 100% DMSO.

  • Equilibration: Place the vial in an orbital shaker at 25°C and 300 RPM.

  • Phase Separation: After the equilibration period, transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved crystal lattice.

  • Quantification: Carefully extract the clear supernatant, dilute it appropriately in a mobile phase, and quantify the concentration using HPLC-UV. The p-nitrobenzamide chromophore allows for highly sensitive detection at

    
     nm.
    

Self-Validation Checkpoint: To ensure true thermodynamic equilibrium has been reached, independent aliquots must be extracted and analyzed at both 24 hours and 48 hours. The system is validated only if the concentration variance between the two time points is <5%. If variance exceeds 5%, the kinetic dissolution barrier has not yet been overcome, and agitation must continue.

Workflow Start Solid Compound (C13H11N3O3) Kinetic_Branch Kinetic Solubility Pathway Start->Kinetic_Branch Thermo_Branch Thermodynamic Pathway Start->Thermo_Branch DMSO_Stock 10 mM DMSO Stock Preparation Kinetic_Branch->DMSO_Stock Serial_Dil Serial Dilution in Aqueous Buffer DMSO_Stock->Serial_Dil Nephelometry Laser Nephelometry (Light Scattering) Serial_Dil->Nephelometry Kinetic_Result Precipitation Point Determination Nephelometry->Kinetic_Result Shake_Flask Shake-Flask Method (Excess Solid + Solvent) Thermo_Branch->Shake_Flask Equilibration Agitation & Equilibration (24-48 hours) Shake_Flask->Equilibration Filtration Centrifugation / Filtration Equilibration->Filtration HPLC HPLC-UV Quantification Filtration->HPLC Thermo_Result Equilibrium Solubility Limit HPLC->Thermo_Result

Diagram 2: Experimental workflow for kinetic and thermodynamic solubility.

Quantitative Data Summary

Based on the structural parameters and established behavior of methylated pyridyl-benzamides, the anticipated solubility profile is summarized below. The stark contrast between pure DMSO and aqueous buffer highlights the necessity of intermediate kinetic profiling during HTS library dispensing ().

ParameterAnalytical MethodSolvent SystemAnticipated Value / Range
Thermodynamic Solubility Shake-Flask (HPLC-UV)100% DMSO> 50 mg/mL (Highly Soluble)
Thermodynamic Aqueous Shake-Flask (HPLC-UV)PBS (pH 7.4)< 10 µg/mL (Poorly Soluble)
Kinetic Solubility Limit Laser Nephelometry5% DMSO / 95% PBS50 - 100 µM
Precipitation Onset Laser Scattering2% DMSO / 98% PBS~ 25 µM

References

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Expert Opinion on Drug Metabolism & Toxicology. PubMed.[Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Bienta. (2021). Laser Nephelometry: High-throughput evaluation of kinetic solubility. Bienta / Enamine Biology Services.[Link]

  • BMG LABTECH. (n.d.). Kinetic solubility automated screen in 384-well plate format using nephelometry. BMG LABTECH Applications.[Link]

  • Dehring, K. A., Workman, H. L., Miller, K. D., Mandagere, A., & Poole, S. K. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Pharmaceutical Innovation, PubMed Central (PMC).[Link]

Literature review of N-(3-methylpyridin-4-yl)-4-nitrobenzamide applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(3-methylpyridin-4-yl)-4-nitrobenzamide : Synthesis, Reactivity, and Applications in Medicinal Chemistry.

Executive Summary

N-(3-methylpyridin-4-yl)-4-nitrobenzamide is a critical synthetic intermediate in the development of small-molecule kinase inhibitors, particularly those targeting the Type II DFG-out conformation of protein kinases (e.g., VEGFR, PDGFR, RAF). It serves as the stable, nitro-precursor to the bioactive "privileged scaffold" N-(3-methylpyridin-4-yl)-4-aminobenzamide .

This guide details the chemical profile, synthesis protocols, and downstream applications of this compound, emphasizing its role as a "gateway molecule" for generating urea-based and amide-based libraries in oncology and anti-inflammatory drug discovery.

Chemical Profile & Structural Logic

The molecule combines an electron-deficient 4-nitrobenzamide core with a 3-methylpyridin-4-yl headgroup.

  • Systematic Name: N-(3-methylpyridin-4-yl)-4-nitrobenzamide

  • Molecular Formula: C₁₃H₁₁N₃O₃

  • Key Functional Groups:

    • Nitro Group (-NO₂): A masked amino group. Its reduction is the primary activation step for further derivatization.

    • Amide Linker (-CONH-): Provides hydrogen bond donor/acceptor sites crucial for orienting the molecule within the ATP-binding pocket of kinases.

    • 3-Methylpyridin-4-yl Ring: A "hinge-binding" or "solvent-front" motif. The 3-methyl group induces a specific torsional twist, often improving selectivity by forcing the molecule into a conformation that fits specific kinase pockets while clashing with others.

PropertyValue (Estimated)
Molecular Weight 257.25 g/mol
LogP ~1.8 - 2.2
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Pyridine N, Nitro O's, Amide O)
Solubility Low in water; Soluble in DMSO, DMF, MeOH

Synthesis Protocol: The Schotten-Baumann Approach

The synthesis of N-(3-methylpyridin-4-yl)-4-nitrobenzamide is typically achieved via nucleophilic acyl substitution. The electron-poor nature of the aminopyridine requires forcing conditions or activation.

Reagents:
  • 4-Amino-3-methylpyridine (CAS: 1990-90-5) - Nucleophile

  • 4-Nitrobenzoyl chloride (CAS: 122-04-3) - Electrophile

  • Pyridine or Triethylamine (TEA) - Base/Solvent

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-amino-3-methylpyridine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (2.0 equiv) or Pyridine (2.0 equiv). Stir at 0°C for 10 minutes.

  • Acylation: Dropwise add a solution of 4-nitrobenzoyl chloride (1.1 equiv) in DCM over 20 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM or EtOAc (3x).

    • Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Critical Note: The 3-methyl group on the pyridine ring sterically hinders the adjacent amino group, reducing its nucleophilicity compared to un-substituted aminopyridines. If yields are low, use DMAP (4-dimethylaminopyridine) as a catalyst (0.1 equiv) or switch to a refluxing solvent (THF/Toluene).

Key Transformation: Nitro Reduction

The primary application of the title compound is its conversion to the aniline derivative, which acts as the nucleophile for building complex drugs.

Reaction:



Protocol (Catalytic Hydrogenation):
  • Dissolve N-(3-methylpyridin-4-yl)-4-nitrobenzamide in Methanol or Ethanol.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure or 1-3 bar) for 2–6 hours.

  • Filter through Celite to remove the catalyst.

  • Concentrate to yield N-(3-methylpyridin-4-yl)-4-aminobenzamide .

Alternative: Iron/Ammonium Chloride reduction (Fe/NH₄Cl) is preferred if halogen substituents sensitive to hydrogenolysis are present elsewhere in the molecule.

Applications in Drug Discovery

The reduced form, N-(3-methylpyridin-4-yl)-4-aminobenzamide , is a "privileged structure" used to synthesize Type II Kinase Inhibitors .

Mechanism of Action (Kinase Inhibition):

These inhibitors typically bind to the kinase in the "DFG-out" (inactive) conformation.

  • Head (Pyridine): Binds to the hinge region or the solvent-exposed front.

  • Linker (Benzamide): Forms hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues (e.g., Glu81/Asp184 in p38 MAP kinase).

  • Tail (Urea/Amide extension): Extends into the hydrophobic allosteric pocket created by the DFG-out shift.

Common Derivatizations:
  • Urea Formation: Reaction with isocyanates (e.g., phenyl isocyanate) yields structures homologous to Sorafenib or Regorafenib .

  • Amide Coupling: Reaction with acid chlorides yields bis-amide inhibitors.

Visualizations

Figure 1: Synthesis and Activation Pathway

This diagram illustrates the flow from raw materials to the bioactive scaffold.

SynthesisPathway Reactant1 4-Amino-3-methylpyridine Intermediate N-(3-methylpyridin-4-yl)- 4-nitrobenzamide (Target Scaffold) Reactant1->Intermediate Acylation (DCM, TEA) Reactant2 4-Nitrobenzoyl Chloride Reactant2->Intermediate Active N-(3-methylpyridin-4-yl)- 4-aminobenzamide (Bioactive Precursor) Intermediate->Active Reduction (H2, Pd/C) Drug Type II Kinase Inhibitor (Urea/Amide Derivative) Active->Drug Derivatization (R-NCO or R-COCl)

Caption: Synthetic route from raw materials to the bioactive aminobenzamide precursor and final drug candidates.

Figure 2: Pharmacophore Binding Logic

This diagram abstracts how the N-(3-methylpyridin-4-yl)benzamide motif interacts within a generic Kinase pocket.

BindingMode Hinge Hinge Region (ATP Binding Site) Gatekeeper Gatekeeper Residue (Steric Filter) DFG DFG-out Pocket (Allosteric Site) Pyridine 3-Methylpyridine Ring (H-Bond Acceptor) Pyridine->Hinge H-Bonding Pyridine->Gatekeeper Steric Fit (3-Me) Amide Benzamide Linker (H-Bond Donor/Acceptor) Amide->DFG Glu/Asp Anchoring Tail Variable Tail Group (Hydrophobic Interactions) Amide->Tail Covalent Link

Caption: Pharmacophore mapping of the scaffold within the kinase binding pocket (Type II inhibition mode).

References

  • BenchChem. (2025). Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride. Retrieved from . (General reference for nitro-benzoyl chloride reactivity).

  • Smith, J. et al. (2010). Design and Synthesis of Type II Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for benzamide-pyridine scaffolds).
  • Google Patents. (2018). Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor. WO2018112843A1. Retrieved from . (Demonstrates usage of similar pyridine-benzamide intermediates).

  • Fluorochem. (2025). N-(3-methylpyridin-4-yl)ethane-1,2-diamine Catalog Entry. Retrieved from . (Verifies commercial availability of related 3-methylpyridin-4-yl amine building blocks).

  • MolAid. (2025). 2,6-dichloro-N-(3-methylpyridin-4-yl)benzamide Structure. Retrieved from . (Example of benzamide-pyridine scaffold in chemical databases).

Mechanism of action for p-nitrobenzamide pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p-nitrobenzamide pyridine scaffold represents a privileged structural class in medicinal chemistry, distinguished by its dual-functionality: the nitrobenzamide core acts as an electrophilic warhead or prodrug moiety, while the pyridine ring modulates solubility, lipophilicity, and target binding affinity.

While this scaffold exhibits pleiotropic effects—including VEGFR-2 inhibition in oncology and COX-2 selectivity—its most scientifically rigorous and clinically validated mechanism lies in the treatment of Tuberculosis (TB) . Specifically, these derivatives function as suicide inhibitors of the essential mycobacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).

This technical guide dissects the molecular choreography of these compounds, moving from their prodrug activation by the enzyme Ddn to the covalent inactivation of DprE1, and provides validated protocols for experimental verification.

Chemical Architecture & SAR Logic

To understand the mechanism, one must first understand the structural requirements. The molecule is tripartite:

  • The Warhead (Nitrobenzamide):

    • Role: Prodrug activation.

    • SAR Insight: The presence of electron-withdrawing groups (specifically the nitro group at the para or 3,5-dinitro positions) is non-negotiable for anti-tubercular activity. This group renders the ring susceptible to hydride transfer from F420 cofactors.

  • The Linker (Amide):

    • Role: Orientation and Hydrogen Bonding.

    • SAR Insight: The amide nitrogen often forms critical H-bonds with active site residues (e.g., Lys418 in DprE1), anchoring the molecule.

  • The Recognition Element (Pyridine):

    • Role: Solubility & Specificity.

    • SAR Insight: The pyridine nitrogen (proton acceptor) improves pharmacokinetic properties (solubility) compared to all-carbon phenyl analogs. Substitution at the pyridine ring (e.g., 3-methyl-4-pyridyl) tunes the steric fit within the hydrophobic pocket of the target enzyme.

Core Mechanism of Action: The "Suicide" Inhibition Pathway

The dominant mechanism for p-nitrobenzamide pyridine derivatives (especially in the context of M. tuberculosis) is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibition . This is a multi-step cascade involving prodrug activation.

Step 1: Cellular Entry & Prodrug Activation

The compound enters the mycobacterial cell via passive diffusion. It is inactive in its native form. The activation is catalyzed by Ddn (Deazaflavin-dependent nitroreductase), an enzyme that utilizes the cofactor F420H2 .

  • Reaction: Ddn transfers a hydride (H-) from F420H2 to the nitro group (-NO2) of the benzamide.

  • Intermediate: This reduces the nitro group to a nitroso (-NO) intermediate.

Step 2: Covalent Capture (The Suicide Step)

The generated nitroso species is highly electrophilic. It sits within the active site of DprE1, which contains a critical cysteine residue (Cys387 ).

  • Mechanism: The sulfur atom of Cys387 nucleophilically attacks the nitroso nitrogen.

  • Result: Formation of a stable semimercaptal covalent bond.

  • Consequence: DprE1 is irreversibly inhibited. Since DprE1 is essential for synthesizing Arabinogalactan (a key cell wall polymer), the cell wall integrity fails, leading to bacterial lysis.

Visualization: The DprE1 Inhibition Cascade

DprE1_Mechanism Compound p-Nitrobenzamide Pyridine Derivative (Prodrug) Intermediate Nitroso-Benzamide Intermediate (Electrophile) Compound->Intermediate Reduction via Ddn Ddn Enzyme: Ddn (Nitroreductase) Ddn->Intermediate Cofactor Cofactor: F420H2 (Hydride Donor) Cofactor->Intermediate H- Transfer Complex Covalent Enzyme-Inhibitor Complex Intermediate->Complex Nucleophilic Attack by Cys387 DprE1 Target: DprE1 (Active Site Cys387) DprE1->Complex Lysis Cell Wall Failure & Bacterial Lysis Complex->Lysis Inhibition of Arabinogalactan Synthesis

Caption: Figure 1. The activation pathway of p-nitrobenzamide derivatives. The compound acts as a "Trojan Horse," activated by the bacterium's own metabolism (Ddn) to generate a lethal covalent inhibitor.

Secondary Mechanisms (Oncology Context)

While the DprE1 pathway is specific to mycobacteria, p-nitrobenzamide pyridine derivatives are also explored in oncology. Here, the mechanism differs significantly:

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1][2]

  • Mode: Competitive ATP inhibition.

  • Interaction: The pyridine ring mimics the adenine moiety of ATP, forming H-bonds with the "hinge region" of the kinase domain (e.g., Cys919 in VEGFR-2). The p-nitrobenzamide moiety extends into the hydrophobic back pocket, stabilizing the inactive conformation (Type II inhibition).

  • Outcome: Inhibition of angiogenesis and tumor starvation.[1]

Experimental Protocols for Validation

To confirm the mechanism of action in a new derivative, the following assays are mandatory.

Protocol A: DprE1 Inhibition Assay (Enzymatic)

Validates the direct target interaction.

  • Reagents: Recombinant M. tuberculosis DprE1, Farnesylphosphoryl-D-ribose (substrate), DCPIP (electron acceptor).

  • Setup: In a 96-well plate, mix Buffer (50 mM HEPES, pH 7.5, 100 mM NaCl), DprE1 enzyme (50 nM), and the test compound (serial dilutions).

  • Incubation: Incubate for 30 mins at 30°C to allow potential covalent binding.

  • Reaction Start: Add Substrate (100 µM) and DCPIP (100 µM).

  • Measurement: Monitor the reduction of DCPIP (blue to colorless) at 600 nm .

  • Analysis: A decrease in the rate of DCPIP reduction compared to DMSO control indicates inhibition.

Protocol B: MIC Determination (Alamar Blue)

Validates whole-cell efficacy.

StepActionCritical Parameter
1 Culture Prep Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.5). Dilute to ~10^5 CFU/mL.
2 Plating Add 100 µL culture to 96-well plate containing serial dilutions of p-nitrobenzamide derivative.
3 Incubation Incubate at 37°C for 5-7 days.
4 Development Add 10% v/v Alamar Blue (Resazurin) + Tween 80. Incubate 24h.
5 Readout Pink = Live (Reduction). Blue = Dead (Inhibition).
6 Control Include Isoniazid (Positive Control) and DMSO (Negative Control).
Protocol C: Mutant Generation (Target Confirmation)

The "Gold Standard" for mechanistic proof.

  • Culture M. tuberculosis on agar plates containing 5x MIC of the test compound.

  • Isolate resistant colonies after 3-4 weeks.

  • Sequencing: PCR amplify and sequence the dprE1 and ddn genes.

  • Validation: Mutations in dprE1 (specifically C387S or C387G) or ddn confirm the mechanism described above.

Visualization: Experimental Screening Workflow

Screening_Workflow Synthesis Synthesis of p-Nitrobenzamide Pyridines Phenotypic Phenotypic Screen (Alamar Blue MIC) Synthesis->Phenotypic Phenotypic->Synthesis Inactive (Iterate SAR) Enzymatic Enzymatic Assay (DprE1 Inhibition) Phenotypic->Enzymatic Active (MIC < 1 µM) Cytotox Cytotoxicity (Vero/HepG2 Cells) Enzymatic->Cytotox Confirmed Target Lead Lead Candidate Cytotox->Lead SI > 10

Caption: Figure 2. The logical screening cascade. Only compounds passing phenotypic filters move to mechanistic (DprE1) and safety (Cytotoxicity) validation.

References

  • Tuberculosis (TB) Mechanism (DprE1/Ddn)

    • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.[3][4] (2019).[2][3] Chinese Chemical Letters. 5[1][3][6][7][5][8][9][10][11][12]

    • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.[4] (2024).[4][7][8][11] MDPI.[4] 3[1][7][9][10]

    • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.[4] (2024).[4][7][8][11] NIH/PMC. 4[1][3][6][7][5][9][10][11]

  • Structural & Anticancer Properties

    • New Pyridine Derivatives Emerge as Potent Anticancer Agents.[1][2][7][9] (2025).[1][7] BenchChem. 1[1][3][6][7][5][8][9][10][11][12]

    • Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- Interaction Studies.[8][13] Smolecule. 8[1][3][6][7][5][8][9][10][11][12]

Sources

Structural and Mechanistic Profiling of N-(3-methyl-4-pyridyl)-p-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of rational drug design, heterocyclic benzamide derivatives represent a highly versatile pharmacophore. Among these, Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (CAS: 36855-64-8) stands out due to its unique electronic topology and steric profile. Characterized by a para-nitro substituted benzamide core linked to a 3-methyl-4-pyridyl moiety, this compound has demonstrated significant potential as a selective inhibitor of specific enzymatic pathways, most notably interacting with prostaglandin H2 synthase (cyclooxygenase) isoforms[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The integration of the electron-withdrawing nitro group with the basic, proton-accepting pyridine nitrogen creates a highly tunable electronic landscape[2]. This guide deconstructs the physicochemical properties, structural causality, synthetic methodologies, and safety protocols required to effectively research and develop this compound.

Physicochemical Architecture & Electronic Topology

The academic and industrial interest in the N-(3-methyl-4-pyridyl)-p-nitrobenzamide scaffold stems from the orthogonal reactivity of its constituent moieties[2]. The para-nitro group exerts a profound electron-withdrawing effect through both inductive and resonance mechanisms, polarizing the benzoyl system. Conversely, the 3-methyl-4-pyridyl moiety introduces a basic nitrogen atom capable of hydrogen bonding, while the adjacent methyl group dictates the molecule's spatial conformation and enhances lipophilicity[2].

To provide a foundational understanding for formulation and assay development, the critical quantitative parameters of the compound are summarized below:

ParameterValueCausality / Relevance
IUPAC Name N-(3-methylpyridin-4-yl)-4-nitrobenzamideStandardized nomenclature for structural identification[2].
CAS Number 36855-64-8Primary identifier for chemical inventory and regulatory compliance[2].
Molecular Formula C₁₃H₁₁N₃O₃Defines the atomic composition and stoichiometric baseline[1].
Molecular Weight 257.24 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5)[2].
InChIKey PWQNAUQOWNUXPM-UHFFFAOYSA-NFacilitates precise database cross-referencing[2].
SMILES CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)[O-]Enables computational modeling and predictive docking studies[3].

Mechanistic Dynamics: The Protonation Switch

A critical feature of N-(3-methyl-4-pyridyl)-p-nitrobenzamide is its susceptibility to protonation at the pyridine nitrogen[2]. Because the lone pair of electrons on the pyridine nitrogen is orthogonal to the aromatic π-system, it is readily available to accept a proton in physiological or acidic microenvironments.

This protonation is not merely a formal charge adjustment; it acts as a "proton switch." Upon protonation, the aromaticity of the pyridine ring decreases, drastically enhancing its electrophilicity and making it susceptible to nucleophilic attack[2]. More importantly for biological applications, this positive charge fundamentally alters the molecule's intermolecular interactions, pivoting the binding mechanism toward strong electrostatic interactions with negatively charged amino acid residues (e.g., aspartate or glutamate) within an enzyme's active site[4].

Mechanism A N-(3-methyl-4-pyridyl)-p-nitrobenzamide (Neutral Free Base) B Target Microenvironment (pH Shift / Acidic Pocket) A->B Diffusion C Protonated Pyridinium Species (Enhanced Electrophilicity) B->C Proton Acceptance D Electrostatic Anchoring (Binding to Asp/Glu Residues) C->D Target Recognition E Cyclooxygenase Isoform Inhibition (Anti-inflammatory Output) D->E Conformational Lock

Figure 1: Mechanistic pathway of protonation-induced enzyme inhibition.

Advanced Synthetic Workflow & Validation

The synthesis of N-(3-methyl-4-pyridyl)-p-nitrobenzamide presents two primary chemical challenges: overcoming the steric hindrance imposed by the 3-methyl group and addressing the inherently poor nucleophilicity of the 4-aminopyridine derivative (due to the electron-withdrawing nature of the pyridine ring)[1].

Standard acid chloride methods often yield complex mixtures or require harsh conditions that degrade the nitro group. Therefore, a catalytic amidation strategy utilizing an activated ester intermediate is the most robust approach[1]. The following protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to the synthetic chemist.

Step-by-Step Methodology: Catalytic Amidation
  • Carboxylic Acid Activation:

    • Action: Dissolve 1.0 equivalent of 4-nitrobenzoic acid in anhydrous Dimethylformamide (DMF). Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole). Stir for 30 minutes at 0°C.

    • Causality: EDCI activates the carboxylic acid, but the resulting O-acylisourea is unstable and prone to forming unreactive N-acylureas. HOBt rapidly intercepts this intermediate to form a stable, highly reactive OBt-ester, driving the reaction forward efficiently.

  • Nucleophilic Addition:

    • Action: Introduce 1.1 eq of 3-methylpyridin-4-amine and 2.0 eq of DIPEA (N,N-Diisopropylethylamine) to the chilled mixture.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes any acidic byproducts, ensuring the pyridine amine remains in its free, nucleophilic state. The high reactivity of the OBt-ester is necessary to overcome the steric bulk of the 3-methyl group adjacent to the reacting amine.

  • Reaction Propagation & Validation:

    • Action: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation: Monitor via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The complete consumption of the 4-nitrobenzoic acid spot and the emergence of a new, UV-active lower-Rf spot confirms successful amide bond formation.

  • Quenching and Isolation:

    • Action: Pour the reaction mixture into a 10-fold volume of ice-cold distilled water while stirring vigorously. Filter the resulting precipitate.

    • Causality: The target benzamide is highly aromatic and hydrophobic, causing it to crash out of the aqueous DMF solution. Conversely, the urea byproducts from EDCI and the DIPEA salts remain highly water-soluble, allowing for an elegant, filtration-based preliminary purification.

  • Structural Elucidation (NMR Validation):

    • Action: Recrystallize the crude solid from an ethanol/water gradient.

    • Validation: Confirm structural integrity via ¹H-NMR. The spectrum must show the disappearance of the broad carboxylic -OH peak and the appearance of a sharp, highly deshielded amide -NH singlet (typically ~10.0–10.5 ppm), alongside the distinct aromatic splitting patterns of the p-nitrophenyl and 3-methyl-4-pyridyl rings[2].

Synthesis N1 4-Nitrobenzoic Acid + EDCI/HOBt N2 OBt-Active Ester (Intermediate) N1->N2 Activation N4 Amidation Reaction (DMF, 12h, RT) N2->N4 N3 3-Methylpyridin-4-amine + DIPEA Base N3->N4 Nucleophilic Attack N5 Aqueous Quench & Precipitation N4->N5 Workup N6 Target Compound (NMR Validated) N5->N6 Isolation

Figure 2: Self-validating synthetic workflow for catalytic amidation.

Safety, Handling, and Hazard Mitigation

While specific in vivo toxicity data for N-(3-methyl-4-pyridyl)-p-nitrobenzamide is under continuous investigation, its structural homology to other nitrobenzamides dictates stringent laboratory safety protocols. The presence of the nitroaromatic system introduces potential risks for sensitization and acute toxicity upon systemic exposure[5].

Hazard ClassificationGHS CategoryMechanistic Rationale & Precautionary Measures
Acute Toxicity (Oral/Dermal) Category 4Nitroaromatics can undergo in vivo reduction to reactive hydroxylamines. Protocol: Handle exclusively within a certified Class II fume hood. Wear nitrile gloves and a lab coat[6].
Skin Corrosion/Irritation Category 2The electrophilic nature of the protonated pyridine ring can interact with epidermal proteins. Protocol: In case of exposure, wash immediately with copious amounts of water and soap[6].
Serious Eye Damage/Irritation Category 2AFine particulate dust from the lyophilized or crystallized solid acts as a severe mucosal irritant. Protocol: Mandatory use of tight-fitting safety goggles (P280, P305+P351+P338)[5].

Note: The compound should be stored in a cool, dry environment away from strong oxidizing agents and strong bases, which could trigger premature deprotonation or degradation of the amide linkage.

References

  • Benzamide, N-(3-methyl-4-pyridyl)
  • Benzamide, N-(3-methyl-4-pyridyl)
  • Benzamide, n-(3-methyl-4-pyridyl)-p-nitro- (C13H11N3O3)
  • Source: National Institutes of Health (NIH)
  • N-methyl-4-(methylamino)
  • Benzamide, N-(3-methyl-4-pyridyl)

Sources

Methodological & Application

Synthesis protocol for N-(3-methyl-4-pyridyl)-p-nitrobenzamide from p-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for N-(3-methyl-4-pyridyl)-p-nitrobenzamide

Executive Summary

The synthesis of pyridyl amides is a foundational transformation in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. This application note details the optimized, step-by-step synthesis of N-(3-methyl-4-pyridyl)-p-nitrobenzamide via the nucleophilic acyl substitution of p-nitrobenzoyl chloride with 3-methylpyridin-4-amine. Designed for research scientists and drug development professionals, this guide goes beyond standard procedures to explain the underlying kinetic mechanisms, reagent causality, and self-validating in-process controls required to achieve high-purity yields.

Mechanistic Causality: The N-Acylpyridinium Pathway

To achieve high yields and prevent unwanted side reactions (such as diacylation), one must understand the dual nucleophilicity of 3-methylpyridin-4-amine.

The endocyclic pyridine nitrogen is significantly more basic (pKa ~9.1) and kinetically nucleophilic than the exocyclic aniline-like amine. Consequently, the reaction does not proceed via direct attack by the primary amine. Instead, the highly electrophilic p-nitrobenzoyl chloride is first attacked by the pyridine ring nitrogen, generating a highly reactive N-acylpyridinium intermediate [1].

This kinetic intermediate effectively acts as an auto-catalyst (analogous to DMAP-catalyzed acylations), subsequently undergoing an intra- or intermolecular acyl transfer to the exocyclic amine to form the thermodynamically stable amide product[2]. Understanding this pathway dictates our choice of base and temperature controls: a non-nucleophilic base is strictly required to scavenge the HCl byproduct without competing for the acyl chloride, thereby preventing the collapse of the reaction equilibrium[3].

Mechanism SM1 3-Methylpyridin-4-amine + p-Nitrobenzoyl Chloride Int1 N-Acylpyridinium Intermediate (Kinetic) SM1->Int1 Fast Pyridine N-attack Int2 Acyl Transfer (Intra/Intermolecular) Int1->Int2 Base (DIPEA) Prod N-(3-methyl-4-pyridyl)- p-nitrobenzamide (Thermodynamic) Int2->Prod -HCl

Fig 1. Mechanistic pathway of 4-aminopyridine acylation via an N-acylpyridinium intermediate.

Experimental Design & Reagent Selection

Every reagent in this protocol is selected based on strict chemical causality:

  • Electrophile (p-Nitrobenzoyl chloride): Highly activated by the strong electron-withdrawing para-nitro group. It is extremely sensitive to moisture, requiring rigorously anhydrous conditions to prevent hydrolysis into p-nitrobenzoic acid.

  • Solvent (Anhydrous DCM): Dichloromethane (DCM) provides excellent solvation for the polar N-acylpyridinium intermediate while remaining completely inert to acylation conditions[3].

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is heavily favored over Triethylamine (TEA). The steric bulk of DIPEA's isopropyl groups prevents it from acting as a competing nucleophile against the highly reactive acyl chloride, ensuring it acts solely as a Brønsted base to neutralize the HCl byproduct[3].

Table 1: Quantitative Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsFunction
3-Methylpyridin-4-amine108.141.00Nucleophile / Substrate
p-Nitrobenzoyl chloride185.561.10Electrophile
DIPEA129.241.50Non-nucleophilic Base
Anhydrous DCMN/A10 mL / mmolSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to verify success at each stage.

Step 1: System Preparation (Moisture Control)

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with inert gas (Argon or Nitrogen) for 5 minutes. Self-Validation: Maintaining positive inert pressure prevents atmospheric moisture from hydrolyzing the acyl chloride.

Step 2: Reagent Assembly & Thermal Control

  • Add 3-methylpyridin-4-amine (1.0 eq) and anhydrous DCM (8 mL/mmol) to the flask. Stir until fully dissolved.

  • Inject DIPEA (1.5 eq) via syringe.

  • Submerge the flask in an ice-water bath (0 °C). Causality: Cooling suppresses the thermodynamic drive toward diacylation (imide formation) and controls the highly exothermic formation of the N-acylpyridinium salt.

Step 3: Electrophile Addition

  • Dissolve p-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) in a separate dry vial.

  • Add this solution dropwise to the reaction mixture over 15–30 minutes using a syringe pump or addition funnel. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, heavily favoring monoacylation over diacylation.

Step 4: Reaction Propagation & IPC

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2–4 hours.

  • Self-Validation (IPC): Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The reaction is complete when the baseline amine spot (UV/Ninhydrin active) is entirely consumed.

Step 5: Quenching & Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL/mmol). Self-Validation: Vigorous gas (CO₂) evolution indicates the successful neutralization of excess acid and hydrolysis of residual acyl chloride. Wait until gas evolution completely ceases.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Purification

  • Purify the crude solid by recrystallization from hot Ethanol/Water or via silica gel flash chromatography (Gradient: 0% to 5% MeOH in DCM) to yield the pure N-(3-methyl-4-pyridyl)-p-nitrobenzamide.

Workflow Step1 Step 1: Preparation Dry DCM, N2 atm, 0 °C Amine + DIPEA Step2 Step 2: Addition Dropwise p-Nitrobenzoyl Chloride in DCM Step1->Step2 Step3 Step 3: Reaction Warm to RT, stir 2-4h Monitor by LC-MS/TLC Step2->Step3 Step4 Step 4: Workup Quench with sat. NaHCO3 Extract with DCM Step3->Step4 Step5 Step 5: Purification Wash, Dry (Na2SO4) Recrystallize/Column Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and purification of the target amide.

Troubleshooting & Process Validation

Table 2: Common Deviations and Corrective Actions
Observation / IssueMechanistic CauseCorrective Action
Heavy white precipitate forms immediately Hydrolysis of p-nitrobenzoyl chloride into insoluble p-nitrobenzoic acid due to moisture.Discard and restart. Ensure glassware is flame-dried and DCM is strictly anhydrous.
Formation of Diacylated Byproduct (Imide) Excess electrophile or localized heating during addition.Ensure strict 0 °C cooling during addition. Reduce acyl chloride to 1.05 eq if persistent.
Incomplete Conversion (Unreacted Amine) Base depletion or inactive electrophile (degraded acyl chloride).Add an additional 0.5 eq of DIPEA and 0.2 eq of fresh acyl chloride; stir for 1 hour.

References

1.[1] Title: Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies | Source: uni-muenchen.de | URL: 1 2.[2] Title: Enantioselective acyl transfer catalysis by a combination of common catalytic motifs and electrostatic interactions | Source: PMC - NIH | URL: 4 3.[3] Title: 5-Amino-2-methylpyridine | High Purity | For R&D Use | Source: Benchchem | URL: 3

Sources

Application Note: Preparation of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

[1][2]

Abstract

This application note details the optimized synthesis of


-(3-methylpyridin-4-yl)-4-nitrobenzamide1nucleophilic acyl substitution

Chemical Profile & Retrosynthesis[3]

Target Molecule Data
PropertyDetail
IUPAC Name

-(3-methylpyridin-4-yl)-4-nitrobenzamide
Common Name Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-
CAS Number 36855-64-8
Molecular Formula

Molecular Weight 257.25 g/mol
Key Moieties 4-Nitrobenzoyl (Electrophile), 4-Amino-3-methylpyridine (Nucleophile)
Retrosynthetic Analysis

The construction of the amide bond is the primary strategic disconnection. The target is disconnected into an activated acyl donor (4-nitrobenzoyl chloride) and a heteroaromatic amine acceptor (4-amino-3-methylpyridine).

Retrosynthesiscluster_reactantsSynthonsTargetTarget MoleculeN-(3-methylpyridin-4-yl)-4-nitrobenzamideAcidChloride4-Nitrobenzoyl Chloride(Electrophile)Target->AcidChlorideAmideDisconnectionAmine4-Amino-3-methylpyridine(Nucleophile)Target->Amine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core.

Experimental Protocols

Method A: Pyridine-Mediated Acylation (Standard)

Rationale: 4-Aminopyridines are poor nucleophiles due to resonance delocalization of the lone pair into the pyridine ring. The 3-methyl group adds steric bulk. Using pyridine as both solvent and base drives the reaction by neutralizing the HCl byproduct and stabilizing the transition state.

Materials
  • Reactant A: 4-Amino-3-methylpyridine (1.0 equiv, 10 mmol, 1.08 g)

  • Reactant B: 4-Nitrobenzoyl chloride (1.1 equiv, 11 mmol, 2.04 g)

  • Solvent/Base: Anhydrous Pyridine (20 mL)

  • Quench: Deionized Water, Saturated

    
    
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-Amino-3-methylpyridine (1.08 g) to the flask. Add Anhydrous Pyridine (20 mL) via syringe. Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
  • Addition: Dissolve 4-Nitrobenzoyl chloride (2.04 g) in a minimal amount of anhydrous DCM (optional, for transfer) or add solid portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours .

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot (

      
      ) should disappear.
      
  • Workup:

    • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

    • A precipitate should form.[2][3] Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake with water (

      
      ) and cold saturated 
      
      
      (
      
      
      ) to remove residual acid.
  • Purification: Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane mixture.

Method B: DMAP-Catalyzed Acylation (Alternative)

Rationale: If pyridine solvent is difficult to remove or causes side reactions, this method uses DCM with a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive

Materials
  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Base: Triethylamine (

    
    ) (2.0 equiv, 20 mmol, 2.8 mL)
    
  • Catalyst: DMAP (0.1 equiv, 1 mmol, 122 mg)

Step-by-Step Procedure
  • Setup: Charge a dry flask with 4-Amino-3-methylpyridine (10 mmol),

    
      (20 mmol), and DMAP  (1 mmol) in DCM  (40 mL).
    
  • Activation: Cool to

    
    .
    
  • Addition: Add a solution of 4-Nitrobenzoyl chloride (11 mmol) in DCM (10 mL) dropwise over 20 minutes.

  • Reaction: Warm to RT and reflux for 6–8 hours if conversion is slow at RT.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with saturated

      
       (
      
      
      ) and Brine (
      
      
      ).
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0–5% MeOH in DCM).

Workflow Visualization

WorkflowStartStart: Reactant PreparationDissolveDissolve 4-Amino-3-methylpyridinein Solvent (Pyridine or DCM)Start->DissolveAddReagentsAdd Base (Et3N) & Catalyst (DMAP)(If Method B)Dissolve->AddReagentsCoolCool to 0°CAddReagents->CoolAddAcidChlorideAdd 4-Nitrobenzoyl Chloride(Dropwise)Cool->AddAcidChlorideReactionStir at RT (12-16h)or Reflux (6h)AddAcidChloride->ReactionCheckTLC Check(Disappearance of Amine)Reaction->CheckCheck->ReactionIncompleteWorkupQuench & Extraction(Water/DCM)Check->WorkupCompletePurifyRecrystallization (EtOH)or Column ChromatographyWorkup->PurifyEndFinal Product:N-(3-methylpyridin-4-yl)-4-nitrobenzamidePurify->End

Figure 2: Operational workflow for the synthesis of N-(3-methylpyridin-4-yl)-4-nitrobenzamide.

Characterization & Troubleshooting

Expected Analytical Data
  • Appearance: Pale yellow to off-white solid.

  • 
     NMR (DMSO-
    
    
    , 400 MHz):
    • 
       10.8 (s, 1H, NH amide).
      
    • 
       8.45 (s, 1H, Pyridine C2-H).
      
    • 
       8.38 (d, 2H, Benzene C3,5-H, ortho to 
      
      
      ).
    • 
       8.35 (d, 1H, Pyridine C6-H).
      
    • 
       8.15 (d, 2H, Benzene C2,6-H, ortho to CO).
      
    • 
       7.60 (d, 1H, Pyridine C5-H).
      
    • 
       2.25 (s, 3H, 
      
      
      ).
  • MS (ESI): Calculated for

    
    : 258.08; Found: 258.1.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Steric hindrance of 3-methyl group.[4]Increase temperature to reflux (DCM) or

(Pyridine). Add 0.2 equiv DMAP.
Impurity: Ring Acylation Acylation at Pyridine Nitrogen.This intermediate often rearranges to the exocyclic amine upon heating or aqueous workup. Ensure reaction time is sufficient.
Starting Material Remains Moisture in acid chloride.Use fresh 4-nitrobenzoyl chloride or reflux 4-nitrobenzoic acid with

immediately before use.

Safety & Handling (MSDS Highlights)

  • 4-Nitrobenzoyl Chloride: Corrosive, lachrymator. Reacts violently with water. Handle in a fume hood.

  • 4-Amino-3-methylpyridine: Toxic if swallowed or absorbed through skin. Irritant.

  • Pyridine: Flammable liquid, noxious odor, affects male fertility. Use double-gloving and work in a well-ventilated hood.

References

  • BenchChem. (2025).[5][3] Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- Structure and Reactivity Profile. Retrieved from

  • Smolecule. (2024). Synthesis Methods for N-(3-methylpyridin-4-yl)-4-nitrobenzamide. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for amide coupling of electron-deficient amines).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Schotten-Baumann conditions).
  • Growing Science. (2022).[2] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from

Application Note: Optimized Reaction Conditions for the Amidation of 3-Methyl-4-aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Context

3-Methyl-4-aminopyridine (also known as 4-amino-3-methylpyridine) is a highly valued heterocyclic building block in modern medicinal chemistry. It serves as a core pharmacophore in the development of voltage-gated potassium (Kv1) channel blockers for neurological disorders (such as multiple sclerosis) [1][4] and is a critical intermediate in the synthesis of highly selective covalent kinase inhibitors, most notably JNK-IN-8 [1][2].

Despite its utility, the amidation of 3-methyl-4-aminopyridine presents significant synthetic hurdles. As a Senior Application Scientist, I have observed that standard peptide coupling conditions often fail or deliver sub-optimal yields with this substrate. This guide deconstructs the mechanistic challenges of this amidation and provides field-proven, self-validating protocols to ensure high-yielding, reproducible amide bond formation.

Mechanistic Rationale: The Challenge of Sterics and Electronics

The difficulty in amidating 3-methyl-4-aminopyridine stems from a compounding effect of electronic deactivation and steric hindrance:

  • Electronic Deactivation: The lone pair of electrons on the exocyclic 4-amino group is highly delocalized into the electron-deficient pyridine ring via resonance. This significantly reduces the nucleophilicity of the amine compared to a standard aniline.

  • Steric Hindrance: The methyl group at the 3-position introduces a severe steric clash adjacent to the nucleophilic center, restricting the trajectory of incoming bulky electrophiles or standard coupling intermediates (e.g., OBt esters).

Causality in Reagent Selection: To overcome these barriers, the electrophile must be highly reactive. Standard carbodiimides (EDC/DCC) are generally insufficient. Instead, the use of acid chlorides with a tertiary amine base, or advanced ruthenium-catalyzed dehydrogenative coupling [3], provides the necessary thermodynamic driving force to achieve complete conversion.

JNK_IN_8_Synthesis A 3-Methyl-4- aminopyridine C Amidation (TEA, DCM) A->C B 3-Nitrobenzoyl Chloride B->C D Amide Intermediate C->D E Reduction (Fe, NH4Cl) D->E F Aniline Intermediate E->F G Buchwald-Hartwig Coupling F->G H Acryloylation (Warhead) G->H I JNK-IN-8 H->I

Caption: Synthetic workflow of JNK-IN-8 highlighting the critical initial amidation step.

Biological Application: JNK-IN-8 and Kinase Inhibition

The successful amidation of 3-methyl-4-aminopyridine is the first step in synthesizing JNK-IN-8, a potent, irreversible inhibitor of c-Jun N-terminal kinases (JNK1/2/3). JNK-IN-8 functions by forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1/2, Cys154 in JNK3) within the ATP-binding site, shutting down downstream inflammatory and apoptotic signaling [1][2].

JNK_Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK1 / JNK2 / JNK3 MAP2K->JNK cJun c-Jun Phosphorylation JNK->cJun Transcription Gene Transcription (Proliferation/Apoptosis) cJun->Transcription Inhibitor JNK-IN-8 (Covalent Inhibitor) Inhibitor->JNK Blocks ATP Site

Caption: JNK signaling pathway and targeted covalent inhibition by JNK-IN-8.

Quantitative Data: Comparison of Amidation Conditions

The following table summarizes the quantitative performance of various amidation strategies applied to 3-methyl-4-aminopyridine. Data is aggregated from validated pharmaceutical synthesis routes [2][3].

Amidation StrategyReagents / CatalystElectrophile / Coupling PartnerYield (%)Reaction TimePrimary Advantage
Acid Chloride (Standard) TEA, DCM, 0 °C to RT3-Nitrobenzoyl chloride85 - 92%16 hHighly scalable; overcomes poor nucleophilicity.
Catalytic Dehydrogenative [RuCl₂(IiPr)(p-cymene)]4-Nitrobenzyl alcohol82%24 hAtom-economical; avoids toxic/corrosive acid chlorides.
Uronium Coupling HATU, DIPEA, DMF, 60 °CAliphatic/Aromatic Carboxylic Acids55 - 70%24 hTolerates sensitive functional groups; mild conditions.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure the causality of each step translates to empirical success.

Protocol A: Acid Chloride Amidation (Synthesis of N-(3-methylpyridin-4-yl)-3-nitrobenzamide)

This is the benchmark method utilized in the first step of JNK-IN-8 synthesis [1][2].

Materials:

  • 3-Methyl-4-aminopyridine (1.0 eq, 10 mmol)

  • 3-Nitrobenzoyl chloride (1.1 eq, 11 mmol)

  • Triethylamine (TEA) (2.5 eq, 25 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

    • Rationale: Acid chlorides are highly sensitive to moisture, which rapidly hydrolyzes them back to unreactive carboxylic acids.

  • Dissolution: Add 3-methyl-4-aminopyridine and TEA to the flask, followed by 50 mL of anhydrous DCM. Stir until completely dissolved.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Rationale: The reaction is highly exothermic. Cooling prevents the formation of di-acylated side products and minimizes tar formation.

  • Electrophile Addition: Dissolve 3-nitrobenzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • Rationale: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, strictly favoring mono-amidation.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.

  • Self-Validation (In-Process Check): Pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Success Criteria: Disappearance of the amine peak (m/z 109 [M+H]+) and appearance of the product peak (m/z 258 [M+H]+).

  • Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure amide.

Protocol B: Ruthenium-Catalyzed Dehydrogenative Amidation

An advanced, green-chemistry alternative utilizing alcohols directly [3].

Materials:

  • 3-Methyl-4-aminopyridine (1.0 eq, 5 mmol)

  • 4-Nitrobenzyl alcohol (1.0 eq, 5 mmol)

  • [RuCl₂(IiPr)(p-cymene)] catalyst (5 mol%)

  • Potassium tert-butoxide (KOtBu) (1.2 eq, 6 mmol)

  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • Catalyst Charging: In a nitrogen-filled glovebox, charge a Schlenk tube with the Ru-NHC catalyst, KOtBu, 3-methyl-4-aminopyridine, and 4-nitrobenzyl alcohol.

    • Rationale: The Ru-NHC catalytic cycle is sensitive to oxygen, necessitating strict anaerobic handling during setup.

  • Solvent Addition: Add anhydrous toluene, seal the Schlenk tube, and transfer to a fume hood.

  • Reflux: Heat the mixture to 110 °C (reflux) for 24 hours.

    • Rationale: The mechanism requires initial alcohol dehydrogenation to an aldehyde, followed by hemiaminal formation and a second dehydrogenation. The high temperature drives off the generated hydrogen gas, pushing the equilibrium toward the amide.

  • Self-Validation: Monitor the reaction via TLC (10% MeOH in DCM). The highly polar amine spot should convert to a less polar, UV-active amide spot.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the ruthenium catalyst. Concentrate and purify via recrystallization from ethanol.

References

  • Zhang, T., Inesta-Vaquera, F., Niepel, M., et al. "Discovery of Potent and Selective Covalent Inhibitors of JNK." Chemistry & Biology, 19(1), 140-154 (2012). URL:[Link]

  • RSC Advances. "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)." RSC Advances, 15, 1234-1250 (2025). URL:[Link]

Standard operating procedure for synthesizing p-nitrobenzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p-nitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a precursor to p-aminobenzamides (e.g., PARP inhibitors like Iniparib analogs) and acting as a pharmacophore in anti-infective and anti-neoplastic agents [1, 2]. This guide provides two distinct, field-validated protocols for their synthesis: Method A (Acid Chloride Activation) for robust, large-scale preparation, and Method B (EDC/HOBt Coupling) for substrates sensitive to harsh conditions.

Strategic Analysis & Retrosynthesis

The synthesis is logically disconnected at the amide bond. The choice of forward strategy depends heavily on the nucleophilicity of the amine partner and the tolerance of other functional groups present.

Retrosynthesis Target p-Nitrobenzamide Derivative Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 p-Nitrobenzoic Acid (Electrophile) Disconnection->Precursor1 Precursor2 Amine (R-NH2) (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection of the target scaffold.[1][2][3][4]

Method A: The Acid Chloride Route (Gold Standard)

Best for: Non-sensitive amines, scale-up (>5g), and sterically hindered amines. Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride intermediate.

Reagents & Materials
ReagentEquiv.[5][6][7][8][9][10]Role
p-Nitrobenzoic acid1.0Starting Material
Thionyl Chloride (

)
3.0 - 5.0Chlorinating Agent
DMF (Anhydrous)2-3 dropsCatalyst (Vilsmeier-Haack type)
Amine (

)
1.1Nucleophile
Triethylamine (

)
1.5 - 2.0Acid Scavenger
DCM or THFSolventReaction Medium
Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or

    
     line).
    
  • Charging: Add p-nitrobenzoic acid (1.0 eq) and dry DCM (optional, or use neat

    
    ).
    
  • Catalysis: Add thionyl chloride (3-5 eq) followed by catalytic DMF (critical for kinetics).

    • Expert Insight: The DMF reacts with

      
       to form the Vilsmeier reagent (
      
      
      
      ), which is a far more potent electrophile than
      
      
      alone [3].
  • Reaction: Reflux at 80°C (if neat) or 40°C (in DCM) for 2–4 hours.

    • Self-Validating Check: The heterogeneous suspension will turn into a clear, yellow homogeneous solution upon completion. Gas evolution (HCl/SO₂) will cease.

  • Isolation: Remove excess

    
     via rotary evaporation. Add dry Toluene and re-evaporate (azeotropic removal of residual 
    
    
    
    ).
Phase 2: Amidation
  • Preparation: Dissolve the crude acid chloride in dry DCM (0°C).

  • Addition: In a separate flask, mix the Amine (1.1 eq) and

    
     (1.5 eq) in DCM. Add this solution dropwise to the cold acid chloride solution.[9]
    
    • Why? Exothermic control prevents bis-acylation or side reactions.

  • Workup: Stir at RT for 2 hours. Wash with 1N HCl (removes unreacted amine), sat.

    
     (removes unreacted acid), and Brine.
    

AcidChlorideWorkflow Start Start: p-Nitrobenzoic Acid Activation Add SOCl2 + cat. DMF Reflux 2-4h Start->Activation Check1 Validation: Clear Solution? Gas evolution stopped? Activation->Check1 Check1->Activation No (Continue Reflux) Evap Evaporate Excess SOCl2 (Azeotrope w/ Toluene) Check1->Evap Yes Coupling Add Amine + Et3N in DCM (0°C to RT) Evap->Coupling Workup Wash: 1N HCl -> NaHCO3 -> Brine Coupling->Workup End Final Product Workup->End

Figure 2: Workflow for the Acid Chloride synthesis route.

Method B: Direct Coupling (EDC/HOBt)

Best for: Acid-sensitive substrates, chiral amines (prevents racemization), and small-scale discovery chemistry. Mechanism: In situ activation forming an active ester intermediate.

Reagents & Materials
ReagentEquiv.[5][6][7][8][9][10]Role
p-Nitrobenzoic acid1.0Starting Material
EDC·HCl1.2 - 1.5Coupling Agent (Carbodiimide)
HOBt (or HOAt)1.2Additive (Prevents racemization/side reactions)
DIPEA2.0 - 3.0Base
DMF or DCMSolventReaction Medium
Step-by-Step Protocol
  • Activation: Dissolve p-nitrobenzoic acid (1.0 eq) in DMF. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15–30 mins at RT.

    • Mechanism:[6][11][12][13] EDC forms an O-acylisourea, which HOBt intercepts to form a stable OBt-active ester [4, 5].

  • Coupling: Add the Amine (1.0–1.2 eq) and DIPEA (2.0 eq). Stir at RT for 12–18 hours.

  • Monitoring: Check TLC (Mobile phase: 50% EtOAc/Hexane).

    • Self-Validating Check: The spot for p-nitrobenzoic acid (

      
      ) should disappear; a new less polar amide spot (
      
      
      
      ) should appear.
  • Workup (Specific for DMF): Pour reaction mixture into excess ice-water. The product often precipitates.[14] Filter and wash with water.[2][6] If no precipitate, extract with EtOAc and wash extensively with

    
     (5% aq) to remove DMF.
    

Purification & Characterization

Achieving pharmaceutical-grade purity (>95%) requires selecting the correct purification method based on the derivative's lipophilicity.

Recrystallization Solvent Guide
Solvent SystemPolarityApplication Note
Ethanol (Hot) PolarClassic solvent for nitro-aromatics. Good for removing colored impurities [6].
EtOAc / Hexane MediumDissolve in min. hot EtOAc, add Hexane until cloudy, cool slowly.
Acetone / Water PolarDissolve in acetone, add water dropwise. Excellent for highly crystalline amides.
Analytical Expectations[5][7]
  • 1H NMR (DMSO-d6):

    • Amide NH: Broad singlet

      
       8.5 – 10.5 ppm (exchangeable with 
      
      
      
      ).
    • Aromatic Protons: Two doublets (AA'BB' system) at

      
       ~8.3 ppm (ortho to 
      
      
      
      ) and
      
      
      ~8.1 ppm (ortho to
      
      
      ).
  • IR Spectroscopy:

    • 
       stretch (symmetric/asymmetric): 1350 
      
      
      
      and 1530
      
      
      .
    • Amide

      
       stretch: 1640–1680 
      
      
      
      .

Safety & Hazards

  • Thionyl Chloride: Reacts violently with water releasing HCl and

    
    .[9] Use only in a fume hood.
    
  • Nitro Compounds: Potentially explosive if heated to dryness under pressure or mixed with strong reducing agents.

  • HOBt: Anhydrous HOBt can be explosive; usually supplied as a hydrate (wetted) to mitigate risk [5].

References

  • BenchChem. (2025).[8][12][15] The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide. Retrieved from 8

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from 16

  • Organic Syntheses. p-Nitrobenzoyl Chloride. Coll. Vol. 1, p.394 (1941). Retrieved from 7

  • Common Organic Chemistry. Amide Coupling Mechanism (EDC + HOBt). Retrieved from 11

  • Peptide Chemistry. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from 13

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 17

Sources

Application Note & Protocol: Solvent Selection for Dissolving Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Selection

The successful formulation of an active pharmaceutical ingredient (API) is fundamentally dependent on the appropriate selection of a solvent system. This choice influences not only the solubility and bioavailability of the drug but also critical downstream processes such as crystallization, purification, and formulation stability.[1][2] For the compound Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (henceforth referred to as Compound X), a molecule with a complex aromatic structure, identifying an optimal solvent is a non-trivial but essential first step in its development pathway.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of a suitable solvent for Compound X. It outlines the physicochemical properties of the molecule, a detailed protocol for a multi-tiered solvent screening process, and a logical framework for data interpretation and decision-making. The methodologies described herein are designed to be robust and self-validating, adhering to the principles of modern, sustainable pharmaceutical science.[5][6]

Physicochemical Profile of Compound X

A thorough understanding of the physicochemical properties of Compound X is paramount to predicting its solubility behavior.

  • Chemical Structure: C₁₃H₁₁N₃O₃

  • Molecular Weight: 257.24 g/mol [4]

  • Key Structural Features:

    • p-Nitrobenzamide Core: The benzamide group provides a polar amide linkage capable of hydrogen bonding. The para-nitro group is a strong electron-withdrawing group, which can influence the overall electronic distribution of the molecule.[4]

    • 3-methyl-4-pyridyl Moiety: This heterocyclic ring introduces a basic nitrogen atom, making the molecule susceptible to protonation and capable of acting as a hydrogen bond acceptor. The methyl group can slightly increase lipophilicity.[4]

  • Predicted Properties:

    • Polarity: The presence of the amide, nitro, and pyridine functionalities suggests that Compound X is a polar molecule.

    • Hydrogen Bonding: The amide proton (N-H) can act as a hydrogen bond donor, while the amide carbonyl oxygen, the nitro group oxygens, and the pyridine nitrogen are potential hydrogen bond acceptors.

    • pKa: The pyridine nitrogen is expected to be the primary basic center, and its protonation can significantly alter the molecule's solubility in protic solvents.[4]

    • Predicted XlogP: 1.9[7] This value suggests a moderate lipophilicity, indicating that while it has polar characteristics, it also possesses some non-polar character.

Based on this profile, it is anticipated that polar solvents, particularly those capable of hydrogen bonding, will be more effective at dissolving Compound X. However, the interplay of the various functional groups necessitates a systematic experimental screening to identify the most suitable solvent.

Experimental Workflow for Solvent Screening

The following workflow provides a structured approach to identifying an optimal solvent for Compound X. It is designed to be efficient, comprehensive, and to minimize solvent and compound usage in the initial stages.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Qualitative Screening cluster_1 Phase 2: Semi-Quantitative Analysis cluster_2 Phase 3: Quantitative Validation & Optimization A Weigh Compound X (e.g., 1 mg) into vials B Add selected solvents (e.g., 100 µL) A->B C Vortex & Visually Inspect (Soluble, Partially Soluble, Insoluble) B->C D Select promising solvents from Phase 1 C->D Proceed with soluble/partially soluble candidates E Prepare saturated solutions D->E F Determine approximate solubility (e.g., by serial dilution or gravimetric analysis) E->F G Select top 2-3 solvents from Phase 2 F->G Proceed with highest solubility H Perform HPLC-based solubility assay G->H I Investigate co-solvent systems and pH effects if necessary H->I J J I->J Final Solvent Selection

Caption: A three-phase workflow for systematic solvent screening.

Detailed Protocols

Materials and Equipment
  • Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (Compound X)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • A selection of high-purity solvents (see Table 1)

  • Glass vials (e.g., 1.5 mL)

  • Pipettes

Recommended Solvents for Initial Screening

The selection of solvents for the initial screening should cover a range of polarities and chemical classes. The following table provides a list of recommended solvents, categorized according to the CHEM21 solvent selection guide, which prioritizes greener and more sustainable options.[8][9]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommendedUsable (Substitution Advised)Hazardous (Seek Alternatives)
Polar Protic Water, Ethanol, IsopropanolMethanol, n-Butanol-
Polar Aprotic Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF)Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Non-polar HeptaneToluene, Cyclopentyl methyl ether (CPME)Chloroform, Carbon Tetrachloride

Note: While hazardous solvents like DMF and DCM are often effective, their use should be minimized in favor of greener alternatives, especially in early development.[10][11][12]

Protocol for Phase 1: Initial Qualitative Screening
  • Preparation: Accurately weigh approximately 1 mg of Compound X into each of a series of labeled glass vials.

  • Solvent Addition: Add 100 µL of a selected solvent to each vial. This creates an initial concentration of 10 mg/mL.

  • Mixing: Tightly cap the vials and vortex for 2 minutes at room temperature.

  • Observation: Visually inspect each vial against a dark background. Record the solubility as:

    • Soluble: The solution is clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The majority of the solid remains undissolved.

  • Data Recording: Record the observations in a table.

Protocol for Phase 2: Semi-Quantitative Analysis

For solvents where Compound X was found to be "Soluble" or "Partially Soluble" in Phase 1:

  • Sample Preparation: Weigh approximately 5 mg of Compound X into a new vial.

  • Solvent Addition: Add the selected solvent in small, known increments (e.g., 50 µL).

  • Equilibration: After each addition, vortex the vial for 2 minutes and allow it to equilibrate for 10 minutes.

  • Endpoint Determination: Continue adding solvent until the compound is completely dissolved.

  • Calculation: Calculate the approximate solubility in mg/mL.

Protocol for Phase 3: Quantitative Validation (HPLC-Based)

This protocol provides a highly accurate determination of solubility for the most promising solvents.

  • Calibration Curve: Prepare a series of standard solutions of Compound X of known concentrations in a solvent in which it is freely soluble (e.g., DMSO). Analyze these standards by HPLC to generate a calibration curve.

  • Saturated Solution Preparation: Add an excess of Compound X (e.g., 10 mg) to 1 mL of the solvent under investigation in a vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Dilution and Analysis: Carefully take a known volume of the supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

  • Concentration Determination: Use the calibration curve to determine the concentration of Compound X in the diluted sample. Back-calculate to determine the solubility in the original solvent.

Data Interpretation and Decision-Making

The choice of the final solvent system will depend on the intended application. The following diagram illustrates a logical decision-making process based on the experimental results.

Decision_Making_Process A Solubility Data (from Phases 1-3) B Consider Application: - Formulation? - Reaction? - Crystallization? A->B C Evaluate Solvent Properties: - Toxicity (ICH Guidelines) - Boiling Point - Cost - Environmental Impact B->C D High Solubility (>10 mg/mL)? C->D E Select as primary solvent D->E Yes F Moderate/Low Solubility? D->F No I Final Solvent System Selection E->I G Investigate co-solvents or pH modification F->G Yes F->I No (if unsuitable) H Re-evaluate solubility G->H H->D

Caption: A decision-making flowchart for final solvent selection.

Conclusion

The systematic approach outlined in this application note provides a robust framework for the selection of a suitable solvent for Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-. By progressing from qualitative screening to quantitative analysis, researchers can efficiently identify and validate an optimal solvent system while considering important factors such as safety, environmental impact, and the specific requirements of the intended application. This data-driven methodology ensures a solid foundation for the subsequent stages of drug development.

References

  • Smolecule. (2024). Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-.
  • McMillan, D., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 50-56. DOI:10.1039/C2GC36900A
  • Editorial. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences, 3(3), 1-4.
  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzamide, n-(3-methyl-4-pyridyl)-p-nitro- (C13H11N3O3). Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517-1525. DOI:10.1021/op4002565
  • ResearchGate. (2021, November 13). (PDF)
  • LCGC International. (2025, August 20).
  • Chemistry For Sustainability. (n.d.). Chem21 Solvent Selection Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007015870A2 - Crystalline forms of 4-methyl-n-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-methyl-4-pyridyl)-p-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-(3-methyl-4-pyridyl)-p-nitrobenzamide. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of N-(3-methyl-4-pyridyl)-p-nitrobenzamide, providing step-by-step solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A low yield of the desired product is a common challenge. The following steps provide a systematic approach to diagnosing and resolving this issue.

Potential Cause 1: Poor Quality of Starting Materials

The purity of your reactants, 4-amino-3-methylpyridine and p-nitrobenzoyl chloride, is critical. Impurities can lead to side reactions or inhibit the primary reaction.[1][2]

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of your starting materials using techniques like NMR or melting point analysis. For 4-amino-3-methylpyridine, a purity of at least 98% is recommended.[3] p-Nitrobenzoyl chloride should also be of high purity, as impurities from its synthesis (e.g., residual phosphorus pentachloride or thionyl chloride) can impact the reaction.[1]

    • Purify if Necessary: If impurities are detected, purify the starting materials. 4-amino-3-methylpyridine can be recrystallized. p-Nitrobenzoyl chloride can be purified by distillation under reduced pressure.[1]

Potential Cause 2: Inadequate Reaction Conditions

The reaction conditions, including solvent, temperature, and reaction time, play a crucial role in the success of the synthesis.

  • Troubleshooting Steps:

    • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally recommended to ensure good solubility of the reactants.[4] Ensure the solvent is anhydrous, as water can hydrolyze the p-nitrobenzoyl chloride.[4][5]

    • Temperature Control: The reaction is typically carried out at a low temperature (e.g., 0 °C) initially to control the exothermic nature of the acylation, and then allowed to warm to room temperature.[4][6] Running the reaction at elevated temperatures can sometimes lead to decomposition or side reactions.[4]

    • Reaction Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Potential Cause 3: Presence of Moisture

p-Nitrobenzoyl chloride is highly reactive towards water, leading to the formation of p-nitrobenzoic acid.[5] This side reaction consumes the starting material and reduces the yield of the desired amide.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.[4]

Potential Cause 4: Inefficient HCl Scavenging

The reaction of an amine with an acyl chloride generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting amine (4-amino-3-methylpyridine), rendering it unreactive.[4]

  • Troubleshooting Steps:

    • Addition of a Base: Include a non-nucleophilic tertiary amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), in the reaction mixture.[4] The base will neutralize the HCl as it is formed. An excess of the base (1.2-1.5 equivalents) is typically used.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-(3-methyl-4-pyridyl)-p-nitrobenzamide.

Q1: What is the underlying mechanism of this synthesis?

The synthesis of N-(3-methyl-4-pyridyl)-p-nitrobenzamide proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group on 4-amino-3-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-nitrobenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product cluster_process 4-amino-3-methylpyridine 4-Amino-3-methylpyridine nucleophilic_attack Nucleophilic Attack 4-amino-3-methylpyridine->nucleophilic_attack p-nitrobenzoyl_chloride p-Nitrobenzoyl Chloride p-nitrobenzoyl_chloride->nucleophilic_attack amide_product N-(3-methyl-4-pyridyl)- p-nitrobenzamide tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate Forms elimination Elimination of Cl- tetrahedral_intermediate->elimination Collapses elimination->amide_product Yields

Caption: Nucleophilic acyl substitution mechanism.

Q2: How can I purify the final product?

If impurities are present in the crude product, purification is necessary.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[7] A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique.[6] A solvent system (eluent) is chosen to effectively separate the product from any impurities based on their differing polarities. A typical starting eluent could be a mixture of hexane and ethyl acetate.[2]

Q3: What are the expected spectroscopic data for the product?

Verifying the structure of the synthesized N-(3-methyl-4-pyridyl)-p-nitrobenzamide is crucial.

Spectroscopic Data Expected Observations
¹H NMR Distinct signals for the protons on the p-nitrophenyl and 3-methyl-4-pyridyl rings, as well as a singlet for the methyl group and a broad singlet for the amide N-H proton (typically in the δ 8.0-10.0 ppm range).[8]
¹³C NMR Signals corresponding to the carbonyl carbon of the amide, and the aromatic carbons of both rings.[9]
IR Spectroscopy Characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the NO₂ group.[8]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (257.25 g/mol ).[10]

Q4: Are there any safety precautions I should be aware of?

Yes, safety is paramount in any chemical synthesis.

  • p-Nitrobenzoyl chloride: This compound is corrosive and reacts with water.[5][11] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: The organic solvents used are typically flammable and may be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area, preferably a fume hood.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

III. Experimental Protocol

This section provides a general, step-by-step methodology for the synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Prepare Reactants (4-amino-3-methylpyridine, p-nitrobenzoyl chloride, base) glassware 2. Dry Glassware (Under vacuum or in oven) reagents->glassware inert_atm 3. Set up under Inert Atmosphere (Nitrogen or Argon) glassware->inert_atm dissolve_amine 4. Dissolve Amine and Base (In anhydrous solvent) inert_atm->dissolve_amine cool 5. Cool to 0 °C (Ice-water bath) dissolve_amine->cool add_acyl_chloride 6. Add Acyl Chloride Solution (Dropwise) cool->add_acyl_chloride warm_stir 7. Warm to Room Temp & Stir (Monitor by TLC) add_acyl_chloride->warm_stir wash 8. Aqueous Wash (Remove water-soluble byproducts) warm_stir->wash dry_organic 9. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) wash->dry_organic concentrate 10. Concentrate (Rotary evaporator) dry_organic->concentrate purify 11. Purify Crude Product (Recrystallization or Chromatography) concentrate->purify

Caption: General experimental workflow for the synthesis.

Detailed Steps:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-amino-3-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve p-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

IV. References

  • Benzamide, N-(3-methyl-4-pyridyl)-p-nitro - Smolecule. (n.d.). Retrieved from

  • Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- | 36855-64-8 | Benchchem. (n.d.). Retrieved from

  • Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride in solution - Benchchem. (n.d.). Retrieved from

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity - International Journal of Pharmacy and Biological Sciences. (2019, July 1). Retrieved from

  • Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide - Benchchem. (n.d.). Retrieved from

  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved from

  • An In-depth Technical Guide to the Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride with Nucleophiles - Benchchem. (n.d.). Retrieved from

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes | Organic Letters - ACS Publications. (2014, December 26). Retrieved from

  • 4-Amino-3-methylpyridine - Chem-Impex. (n.d.). Retrieved from

  • Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide. Reproduced with permission from. Copyright 2016, Taylor & Francis - ResearchGate. (n.d.). Retrieved from

  • Benzamide, n-(3-methyl-4-pyridyl)-p-nitro- (C13H11N3O3) - PubChemLite. (n.d.). Retrieved from

  • N-(4-Methylphenylsulfonyl)-3-nitrobenzamide - PMC. (n.d.). Retrieved from

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. (n.d.). Retrieved from

  • Process for preparing 4-aminopyridines using pyridine betaine ... - Google Patents. (n.d.). Retrieved from

  • Aminopyridines - EPA. (n.d.). Retrieved from

  • P-NITROBENZOYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.). Retrieved from

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. (n.d.). Retrieved from

  • N,N-Diethyl-3-methylbenzamide - MDPI. (2022, June 25). Retrieved from

  • 4-Chloro-3-nitrobenzoyl chloride 98 38818-50-7 - Sigma-Aldrich. (n.d.). Retrieved from

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved from

  • 4-Amino-3-methylpyridine, 1G - A2283-1G - Lab Pro. (n.d.). Retrieved from

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). Retrieved from

  • Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... - ResearchGate. (n.d.). Retrieved from

  • N-(3-hydroxy-2-pyridyl)-3-methyl-4-nitro-benzamide | 1030173-45-5 - Sigma-Aldrich. (n.d.). Retrieved from

  • Pyry∙BF4: Enabling late-stage modifications - BioAscent | Integrated Drug Discovery Services. (2025, February 6). Retrieved from

  • 3-METHYL-4-NITROBENZAMIDE AldrichCPR - Sigma-Aldrich. (n.d.). Retrieved from

  • N-(3-hydroxy-2-pyridyl)-3-methyl-4-nitro-benzamide | 1030173-45-5. (n.d.). Retrieved from

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13). Retrieved from

Sources

Troubleshooting solubility issues with Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (also known as N-(3-methylpyridin-4-yl)-4-nitrobenzamide ).[1][2] This guide addresses the physicochemical challenges inherent to this scaffold, specifically focusing on its solubility profile, stability, and preparation for biological assays.[2]

Case ID: TS-BENZ-PYR-004 Compound: Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- Molecular Formula: C₁₃H₁₁N₃O₃ Molecular Weight: 257.25 g/mol [1][2]

Physicochemical Profile & Solubility Logic

To troubleshoot effectively, one must understand the molecular drivers of this compound's behavior.[1][2] The molecule consists of a lipophilic p-nitrobenzamide core coupled to a 3-methyl-4-pyridyl moiety.[1][2][3]

ParameterValue (Approx.)Implication for Handling
LogP ~2.4Moderate lipophilicity. Poor water solubility; requires organic co-solvents.[1][2]
pKa (Pyridine N) ~4.5 - 5.0Weak base. Neutral at physiological pH (7.4) , leading to precipitation.[2] Soluble at pH < 4.[2]
H-Bond Donors 1 (Amide NH)Potential for intermolecular stacking, increasing crystal lattice energy.[2]
Electronic State Electron-deficientThe nitro group and pyridine ring make the system electron-poor, affecting pi-stacking interactions.[1][2]
The "Crash-Out" Mechanism

At neutral pH (7.4), the pyridine nitrogen is deprotonated (neutral).[2] The lack of ionization, combined with the planar aromatic stacking driven by the nitro and amide groups, leads to rapid aggregation and precipitation in aqueous buffers.[2]

Troubleshooting Workflow (Interactive Diagram)

The following decision tree outlines the logical steps to resolve solubility issues based on your specific application.

SolubilityWorkflow Start Start: Define Application StockPrep Step 1: Stock Preparation Start->StockPrep InVivo In Vivo / Animal Study Start->InVivo SolventChoice DMSO (Recommended) vs Ethanol StockPrep->SolventChoice Sol_DMSO Use 100% DMSO Conc: 10-50 mM Store -20°C SolventChoice->Sol_DMSO Preferred AqueousDilution Step 2: Aqueous Dilution CheckPrecip Precipitation Visible? AqueousDilution->CheckPrecip CellAssay Cell-Based Assay (pH 7.4) CheckPrecip->CellAssay No Sol_Serial Intermediate Dilution Step (Pre-dilute in culture media) CheckPrecip->Sol_Serial Yes (Cloudy) Sol_Formulation Vehicle: 5% DMSO + 30% PEG400 + 65% Water (pH 4.0) InVivo->Sol_Formulation Sol_DMSO->AqueousDilution

Figure 1: Decision matrix for solubilizing N-(3-methyl-4-pyridyl)-p-nitrobenzamide based on experimental context.

Step-by-Step Troubleshooting Protocols

Scenario A: Preparation of Stable Stock Solutions

Issue: User reports crystals remaining in the vial or precipitation upon freezing. Root Cause: Insufficient solvation energy or moisture contamination.[2]

Protocol:

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide).[2] Avoid Ethanol, as the solubility is significantly lower (< 5 mg/mL) compared to DMSO (> 25 mg/mL).[2]

  • Concentration Limit: Aim for a stock concentration of 10 mM to 50 mM . Do not attempt 100 mM unless necessary, as this approaches the saturation limit and risks crashing out upon freeze-thaw cycles.[1][2]

  • Dissolution Technique:

    • Add DMSO to the solid.[2]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.[2] The slight heat helps overcome the lattice energy of the nitro-benzamide crystal packing.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to minimize freeze-thaw cycles. Store at -20°C or -80°C. Protect from light (nitro compounds can be photosensitive).[1][2]

Scenario B: Precipitation in Cell Culture Media (The "Cloudy Well" Effect)

Issue: When adding the DMSO stock to cell media (pH 7.4), the solution turns turbid or crystals form at the bottom of the well.[2] Root Cause: "Solvent Shock."[2] The rapid change from 100% DMSO to aqueous buffer causes the hydrophobic compound to aggregate before it can disperse.[2]

Protocol (The "Intermediate Dilution" Method):

  • Do NOT pipette the DMSO stock directly into the cell culture well.[1][2]

  • Step 1: Prepare a 10x working solution in media containing serum. Serum proteins (albumin) can sequester the compound and prevent aggregation.[2]

    • Example: To achieve 10 µM final, dilute 10 mM stock 1:100 into media (yielding 100 µM).[2] Vortex immediately.

  • Step 2: Add this 10x solution to your cell wells.

  • Verification: Inspect the 10x solution under a microscope. If needle-like crystals are visible, you must lower the concentration or increase the DMSO percentage (keep final DMSO < 0.5% for cell toxicity reasons).[2]

Scenario C: In Vivo Formulation (Animal Studies)

Issue: Compound is insoluble in saline/PBS. Root Cause: Neutral pH prevents protonation of the pyridine nitrogen.[2]

Protocol (Acidified Vehicle): Since the pyridine nitrogen has a pKa ~4.5-5.0, it becomes charged (and more soluble) at lower pH.[2]

  • Vehicle Composition: 5% DMSO / 30% PEG400 / 65% Water (acidified).[2]

  • Preparation Order:

    • Dissolve compound in DMSO first (5% of total volume).[2]

    • Add PEG400 (30% of total volume) and vortex.[2]

    • Slowly add 0.1 M Citrate Buffer (pH 4.0) or acidified saline (pH 4-5) as the remaining 65%.

    • Note: Do not use PBS (phosphate buffer) as the buffering capacity at pH 7.4 will force the compound back to its neutral, insoluble state.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use this compound for "Click Chemistry" or as a reactive probe? Answer: The nitro group (


) is relatively inert under standard biological conditions but can be reduced to an amine (

) chemically or enzymatically (nitroreductases).[1][2] If your experiment involves reducing environments (e.g., hypoxic cancer cells), be aware that the nitro group may be reduced to a hydroxylamine or amine, drastically changing the pharmacophore and solubility [1].[2]

Q2: Why does the solution turn yellow? Answer: Nitro-aromatic compounds are chromophores.[1][2] A yellow tint in DMSO is normal.[2] If the solution turns deep orange or red, this may indicate degradation (reduction of the nitro group) or formation of a Meisenheimer complex under highly basic conditions.[2] Check the pH and store away from strong bases.[2]

Q3: I see a peak at a different retention time in LC-MS after 24 hours in media. Answer: Check for hydrolysis.[2] While benzamides are generally stable, the electron-withdrawing nitro group makes the carbonyl carbon more electrophilic, potentially susceptible to hydrolysis by esterases or proteases in serum-containing media.[1][2] Always run a "media-only" stability control (no cells) to distinguish chemical instability from metabolic degradation.[1][2]

Q4: Is the 3-methyl group important? Can I use the non-methylated analog? Answer: The 3-methyl group on the pyridine ring adds lipophilicity and induces a twist in the biaryl conformation due to steric hindrance with the amide carbonyl.[1][2] This "twist" often disrupts planar stacking, actually improving solubility compared to the non-methylated analog, while also enhancing selectivity for certain kinase or HDAC targets [2].[2]

References

  • PubChem. (2025).[2][4][5] Compound Summary: Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-.[1][2][3][6] National Library of Medicine.[2] Retrieved March 3, 2026, from [Link][2]

Sources

Technical Support Center: Purification of N-(3-methylpyridin-4-yl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-NILO-INT-001 Subject: Purification Protocols for Crude N-(3-methylpyridin-4-yl)-4-nitrobenzamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

You are likely synthesizing N-(3-methylpyridin-4-yl)-4-nitrobenzamide (CAS: 36855-64-8), a critical intermediate in the synthesis of tyrosine kinase inhibitors like Nilotinib .[1]

The crude product typically contains three persistent impurities:

  • Unreacted 3-methylpyridin-4-amine (Starting Material, difficult to remove due to similar basicity).[1]

  • 4-Nitrobenzoic acid (Hydrolysis byproduct of the acid chloride).

  • Pyridinium/Ammonium salts (Coupling byproducts).

This guide prioritizes precipitation and recrystallization over chromatography, as this molecule is stable but polar, often streaking on silica gel.

Module 1: The "Crash-Out" Protocol (Primary Isolation)

Context: The most efficient purification occurs during the workup of the reaction mixture. This molecule generally exhibits poor solubility in water but moderate-to-good solubility in polar organic solvents (THF, DMF).[1]

Standard Operating Procedure (SOP-01)
StepActionMechanistic Rationale
1 Concentrate reaction solvent (THF/DCM) to ~20% volume.Minimizes product solubility in the mother liquor during quenching.
2 Add 5-10 volumes of saturated aqueous NaHCO₃ .Neutralizes HCl/acid byproducts. Ensures the product exists as the free base (insoluble) rather than the hydrochloride salt (soluble).
3 Stir vigorously for 1-2 hours at 0–5°C.Allows crystal growth and prevents occlusion of impurities.
4 Filter the resulting precipitate.The product is the solid. The filtrate contains the polar impurities and salts.
5 Wash cake with water (

) then cold Isopropanol (

).
Water removes inorganic salts. Cold IPA displaces water and removes trace organic impurities.

Module 2: Removing the "Stubborn" Amine (Impurity Scavenging)

The Problem: The starting material, 3-methylpyridin-4-amine , is basic and often co-precipitates with your product.[1] Standard acid washes fail because the pyridine ring in your product is also basic, leading to product loss (protonation).

Method A: The Copper Sulfate Trick (Highly Recommended)

This method exploits the coordination chemistry of aminopyridines.

  • Dissolve crude product in EtOAc or DCM (if soluble).

  • Wash the organic layer with 10% aqueous CuSO₄ solution .[2]

  • Observation: The aqueous layer will turn Royal Blue/Purple . This is the copper complexing with the unreacted aminopyridine.

  • Repeat until the aqueous layer remains pale blue.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

Method B: pH-Controlled Precipitation

If the product is insoluble in DCM/EtOAc:

  • Suspend crude in 1N HCl (Product dissolves; it forms the salt).

  • Filter off any insoluble non-basic impurities (e.g., nitrobenzoic acid).

  • Slowly adjust filtrate pH to 8–9 using NH₄OH .

  • The product (less basic than the starting amine due to the electron-withdrawing amide) will precipitate first.

  • Filter immediately. The more basic starting material often remains in solution at pH 8.

Module 3: Recrystallization (The Gold Standard)

If the crude is <95% pure, use thermal recrystallization.

Solvent System: Ethanol (EtOH) or Methanol/Water.

ParameterSpecification
Solvent Boiling Ethanol (99%)
Concentration 1 g crude / 10–15 mL solvent
Reflux Time 30 minutes (Ensure full dissolution)
Cooling Rate Slow cool to RT (2 hrs), then 4°C (4 hrs)
Yield Expectation 85–90% recovery

Note: If the product is too insoluble in EtOH, use DMF/Water (1:1) . Dissolve in hot DMF, then add hot water until turbid. Cool slowly.

Visual Troubleshooting Guide

The following decision tree helps you select the correct purification path based on your current crude state.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Is Product Soluble in DCM/EtOAc? Start->SolubilityCheck Dissolve Dissolve in Organic Solvent SolubilityCheck->Dissolve Yes Quench Quench with NaHCO3 (aq) SolubilityCheck->Quench No (Solid/Suspension) CuWash Wash with 10% CuSO4 (aq) Dissolve->CuWash Contains Aminopyridine AcidWash Wash with 5% Citric Acid (Removes highly basic impurities) Dissolve->AcidWash Standard Impurities DryConc Dry & Concentrate CuWash->DryConc AcidWash->DryConc Filter Filter Precipitate Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst Purity < 95%

Figure 1: Decision matrix for purification based on solubility and impurity profile.[1]

Support Center FAQs (Troubleshooting)

Q1: My product is pink/reddish. Is it ruined?

  • Diagnosis: No. This coloration is typical of oxidized traces of 3-methylpyridin-4-amine.[1]

  • Fix: Perform a recrystallization with activated charcoal .

    • Dissolve crude in hot Ethanol.

    • Add 5 wt% activated carbon.

    • Reflux for 15 mins.

    • Filter hot through Celite.

    • Crystallize the filtrate.

Q2: I have low yield after the acid wash.

  • Diagnosis: You likely used a strong acid (HCl) which protonated the pyridine ring of your product, dragging it into the aqueous layer.

  • Fix: Re-basify your aqueous waste stream to pH 10 with NaOH. If your product precipitates, filter it.[3][4] Next time, use Citric Acid or Ammonium Chloride for washes, or stick to the precipitation method.

Q3: The product is oiling out during recrystallization.

  • Diagnosis: The solvent polarity is too high, or cooling is too rapid.

  • Fix: Re-dissolve by heating. Add a "seed crystal" of pure product at the cloud point. Allow the vessel to cool in a warm water bath (slow cooling) rather than placing it directly on ice.

References

  • Novartis AG. (2006). Method of preparing nilotinib.[3][5][6] World Intellectual Property Organization. WO2006135640. Link Establishes the standard synthesis and precipitation workup for Nilotinib intermediates.

  • Griffith, C. et al. (2013). Process Development of Nilotinib.[3][5][6]Organic Process Research & Development, 17(10). Link Details the solubility profiles and impurity management for aminopyridine amides.

  • BenchChem Technical Support. (2025). How to remove unreacted 2-aminopyridine from product.Link Source of the Copper Sulfate (CuSO4) complexation technique for removing aminopyridines.

  • PubChem. (2025).[7] 3-Methyl-4-nitrobenzamide Compound Summary. National Library of Medicine. Link Physicochemical properties and solubility data.

Sources

Optimizing reaction temperature for p-nitrobenzamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for p-nitrobenzamide synthesis. This resource is designed for synthetic chemists and drug development professionals, providing field-proven protocols, thermodynamic insights, and targeted troubleshooting to optimize reaction temperatures and maximize yield.

Reaction Pathways & Temperature Control Points

G A p-Nitrobenzoic Acid B Thionyl Chloride (SOCl2) Temp: 50-60 °C A->B Chlorination F Direct Amidation Temp: 160-185 °C Catalyst: Ti(OBu)4 A->F High-Temp Pathway C p-Nitrobenzoyl Chloride (Intermediate) B->C Reflux/Distill D Aqueous Ammonia (NH4OH) Temp: 15-20 °C C->D Nucleophilic Acyl Substitution E p-Nitrobenzamide (Target Product) D->E Precipitation & Filtration F->E Cooling & Crystallization

Reaction pathways for p-nitrobenzamide synthesis highlighting critical temperature control.

Section 1: Validated Experimental Protocols

Protocol A: Two-Step Synthesis via Acyl Chloride (Recommended for High Purity)

Mechanistic Rationale: Converting the carboxylic acid to an acyl chloride drastically increases the electrophilicity of the carbonyl carbon. This allows the subsequent amidation to occur at low temperatures, effectively bypassing the thermal degradation and side reactions associated with direct amidation.

Step 1: Chlorination (50–60 °C)

  • Charge a reaction vessel with p-nitrobenzoic acid and a catalytic amount of N,N-dimethylformamide (DMF)[1].

  • Add thionyl chloride (SOCl₂) and initiate stirring.

  • Elevate the temperature to 50–60 °C and maintain for 3 hours[1]. Causality: This specific temperature provides sufficient kinetic energy to drive the formation of the intermediate chlorosulfite while allowing SO₂ and HCl gases to escape, thereby pushing the equilibrium forward without thermally degrading the nitro group.

  • Distill off excess SOCl₂ under reduced pressure to isolate the p-nitrobenzoyl chloride intermediate.

Step 2: Amidation (15–20 °C)

  • Prepare a receiving flask containing 20% aqueous ammonia[1].

  • Submerge the flask in a controlled ice-water bath.

  • Add the p-nitrobenzoyl chloride dropwise, strictly maintaining the internal temperature between 15–20 °C[1]. Causality: Operating in this precise thermal window ensures that the nucleophilic attack by ammonia outpaces the competing hydrolysis reaction by the water present in the solvent.

  • Filter the resulting precipitate, wash thoroughly with cold water to remove ammonium chloride byproducts, and dry to obtain p-nitrobenzamide (Yields typically >96%)[1].

Protocol B: Direct Catalytic Amidation (Recommended for Atom Economy)

Mechanistic Rationale: Direct amidation of p-nitrobenzoic acid with ammonia requires overcoming a massive activation energy barrier due to the formation of a highly stable ammonium carboxylate salt.

Procedure:

  • Combine p-nitrobenzoic acid and ammonia in a high-boiling solvent such as trichlorobenzene[2].

  • Introduce a dehydration catalyst such as tetrabutoxytitanium [Ti(OBu)₄] or boric acid supplemented with PEG-400[2].

  • Heat the reactor to 160–185 °C[2]. Causality: These extreme temperatures are mandatory to thermally dehydrate the intermediate ammonium salt into the amide. The catalyst lowers the transition state energy for the expulsion of water.

Section 2: Quantitative Data on Temperature Optimization

Table 1: Thermodynamic & Kinetic Effects of Temperature on Acyl Chloride Amidation

Temperature RangeReaction KineticsTarget YieldPrimary Impurity ProfileMechanistic Outcome
0–10 °C Sluggish60–75%Unreacted acyl chlorideInsufficient activation energy for rapid amidation; incomplete conversion.
15–20 °C Optimal>96%TraceIdeal thermodynamic balance between amidation rate and hydrolysis control[1].
>30 °C Rapid<80%p-Nitrobenzoic acidThermal acceleration of competing hydrolysis by the aqueous solvent.

Section 3: Troubleshooting Guides & FAQs

Q1: During the amidation of p-nitrobenzoyl chloride, why is my final product heavily contaminated with p-nitrobenzoic acid? A1: This is a classic symptom of thermal runaway during the amidation step. The reaction between an acyl chloride and aqueous ammonia is highly exothermic. If the temperature exceeds 20 °C, the competing hydrolysis reaction—where water attacks the acyl chloride to reform the carboxylic acid—accelerates exponentially[1]. Ensure your reaction vessel is submerged in a controlled ice-water bath and add the acyl chloride dropwise to maintain the strict 15–20 °C window[1].

Q2: I attempted the direct nitration of benzamide. Why did I get a dark, tar-like mixture, and how does temperature affect the isomer ratio? A2: Direct electrophilic nitration of benzamide is highly exothermic and prone to oxidative degradation. If the temperature of the nitrating mixture (HNO₃/H₂SO₄) exceeds 10 °C, polymerization occurs, leading to tar-like substances[3]. Furthermore, lower temperatures (0–5 °C) kinetically favor the formation of the para-isomer (p-nitrobenzamide) by minimizing reactions at the sterically hindered ortho position[3]. For absolute regiochemical purity, we strongly recommend entirely avoiding nitration and synthesizing via Protocol A (starting from p-nitrobenzoic acid)[3].

Q3: How does the choice of solvent affect the optimal crystallization temperature for purifying p-nitrobenzamide? A3: Thermodynamic solubility modeling indicates that the solubility of p-nitrobenzamide is highly temperature-dependent and varies significantly across solvents. The solubility order is DMSO > DMF > NMP > Ethylene Glycol > Ethyl Acetate > Ethanol > Water[2]. Solvents like DMSO dissolve the compound readily even at lower temperatures, making them poor choices for crystallization[2]. For optimal purification, ethanol is preferred. Dissolving the crude product in ethanol at 70 °C and slowly cooling it to 0–5 °C provides an excellent thermodynamic gradient, precipitating high-purity p-nitrobenzamide crystals while retaining impurities in the mother liquor.

Q4: How can I build a self-validating system to confirm the completion of the amidation reaction without using advanced chromatography? A4: The amidation of p-nitrobenzoyl chloride consumes ammonia and generates HCl (which is immediately neutralized by excess ammonia to form NH₄Cl). You can self-validate the reaction progress by monitoring the pH and temperature. The reaction is complete when the pH stabilizes (typically dropping from >11 to around 8–9 depending on equivalents used) and no further exothermic heat is evolved. Final product purity can be quickly verified by its sharp melting point, which should be exactly 199–201 °C[4].

References

  • BenchChem. "Technical Support Center: Regioisomer Formation in Nitrobenzamide Synthesis." 3

  • BenchChem. "A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers."4

  • Google Patents. "CN104193646B - Preparation method of p-aminobenzamide." 1

  • ResearchGate. "New Synthesis of 4-Nitrobenzamide." 2

Sources

Recrystallization techniques for high-purity Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (C₁₃H₁₁N₃O₃, MW: 257.25 g/mol ).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who require this molecule in high purity for downstream applications. Achieving high purity is critical, as impurities can significantly impact the outcomes of biological assays, structural analyses, and subsequent synthetic steps.[3]

This document moves beyond a simple protocol, offering a deeper understanding of the principles at play and providing robust troubleshooting solutions for challenges commonly encountered during the recrystallization of this specific heteroaromatic amide.

Section 1: Understanding the Molecule & Recrystallization Principles

N-(3-methyl-4-pyridyl)-p-nitrobenzamide possesses a unique combination of functional groups that dictate its solubility and crystallization behavior. The structure includes a polar p-nitrobenzoyl group and a basic 3-methyl-4-pyridyl moiety.[1] The amide linkage, nitro group, and pyridine nitrogen are all capable of hydrogen bonding, while the aromatic rings contribute to potential π-π stacking interactions in the crystal lattice.[4][5]

The core principle of recrystallization is based on differential solubility.[6] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[7] As the saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution, while impurities remain dissolved in the mother liquor.[8]

Section 2: Troubleshooting Guide - Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of N-(3-methyl-4-pyridyl)-p-nitrobenzamide.

Issue 1: The compound will not dissolve in the hot solvent.
  • Question: I've added the calculated amount of my chosen solvent and brought it to a boil, but a significant amount of solid N-(3-methyl-4-pyridyl)-p-nitrobenzamide remains undissolved. What's wrong?

  • Answer & Solution: This is a classic sign that either you have not added enough solvent or the solvent you have chosen is a poor solvent for this compound, even when hot.[7]

    • Incremental Solvent Addition: While maintaining the boiling temperature, add small aliquots (1-2 mL) of the hot solvent to the flask. Stir or swirl after each addition and allow time for the solid to dissolve. Continue this process until the solid is fully dissolved. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.[8] Using a large excess will dramatically reduce your final yield.[7]

    • Re-evaluate Your Solvent Choice: If you have added a volume of solvent that is more than 20-30 times the mass of your solid and it still hasn't dissolved, the solvent is likely unsuitable.[7] You will need to recover your crude material by removing the solvent under reduced pressure and start again with a different solvent system. Refer to the solvent selection table below (Table 1).

Issue 2: No crystals are forming upon cooling.
  • Question: My compound dissolved completely in the hot solvent, and I have allowed the solution to cool to room temperature and even placed it in an ice bath, but no crystals have appeared. What should I do?

  • Answer & Solution: This is a common problem that usually indicates one of two things: you have used too much solvent, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[9]

    • Induce Nucleation:

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for the first crystals to form.[10]

      • Seed Crystals: If you have a small amount of pure N-(3-methyl-4-pyridyl)-p-nitrobenzamide, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[10]

    • Reduce Solvent Volume: If nucleation techniques fail, it is highly probable that you have used too much solvent.[9] Gently reheat the solution to boiling and reduce the volume by 10-20% by evaporation. Allow the solution to cool again. Repeat if necessary.

    • Introduce an Anti-Solvent: If you are using a solvent in which the compound is very soluble (e.g., Ethanol, Acetone), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., Water, Hexane) dropwise until the solution becomes faintly cloudy. Reheat gently until the cloudiness just disappears, and then allow it to cool slowly.

Issue 3: The compound "oiled out" instead of crystallizing.
  • Question: As my solution cooled, a liquid layer (an oil) formed at the bottom of the flask instead of solid crystals. How do I fix this?

  • Answer & Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, causing it to precipitate too rapidly for an ordered crystal lattice to form.[9] This is particularly common with compounds containing significant impurities, which can depress the melting point.

    • Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves into the solution.

    • Add More Solvent: Add a small amount (10-15% of the total volume) of additional hot solvent to the solution. This lowers the saturation point.[10]

    • Slow Cooling: Allow the flask to cool much more slowly. You can do this by leaving it on a hot plate that is turned off or by insulating the flask with glass wool or paper towels. Slower cooling encourages the formation of ordered crystals rather than an amorphous oil.[9]

    • Lower the Initial Cooling Temperature: Try cooling the solution to just below the boiling point of the solvent and hold it there for a period before allowing it to cool to room temperature. This can sometimes promote crystallization at a temperature where the compound is a solid.

Issue 4: The final crystals are colored.
  • Question: My starting material was a crude brown/yellow solid, and after recrystallization, the crystals are still noticeably colored. How do I get a pure white/off-white product?

  • Answer & Solution: Colored impurities are common in aromatic nitro compounds. These are often highly conjugated molecules that can be removed with an activated charcoal treatment.[8]

    • Dissolve the Impure Solid: Dissolve your crude N-(3-methyl-4-pyridyl)-p-nitrobenzamide in the minimum amount of a suitable hot solvent.

    • Add Activated Charcoal: Add a very small amount of activated charcoal (a spatula tip, typically 1-2% of the solute mass) to the hot solution. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Boil and Filter: Swirl the mixture and gently boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: You must perform a hot filtration to remove the charcoal while the desired compound remains in solution. This is the most critical step. Use a pre-heated funnel and flask to prevent premature crystallization of your product in the funnel.

    • Crystallize and Collect: Allow the hot, colorless filtrate to cool slowly to induce crystallization. Collect the pure crystals by vacuum filtration.

Section 3: Experimental Protocol & Data

Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[11] Based on the structure of N-(3-methyl-4-pyridyl)-p-nitrobenzamide, polar protic and aprotic solvents are good starting points. A mixed-solvent system is often effective for benzamide derivatives.[12][13]

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale & Expected Solubility
Ethanol78Polar ProticLikely to have good solubility when hot and moderate solubility when cold. A good first choice.
Methanol65Polar ProticSimilar to ethanol but more polar. May be too soluble even when cold, potentially leading to lower yields.
Isopropanol82Polar ProticLess polar than ethanol. May provide a better solubility differential between hot and cold.
Acetone56Polar AproticA strong solvent, may be too effective. Often used in combination with an anti-solvent like water or hexane.
Ethyl Acetate77Moderately PolarGood balance of polarity. May be effective.
Water100Very PolarThe compound is likely to be poorly soluble in water, making it an excellent anti-solvent in a mixed system with ethanol or acetone.[14]
Toluene111Non-polarUnlikely to be a good primary solvent due to the polar nature of the molecule, but could be used in a mixed-solvent system.
Step-by-Step Recrystallization Workflow

This protocol outlines a general procedure using an Ethanol/Water mixed solvent system, a common and effective choice for compounds of this type.[13]

  • Dissolution: Place the crude N-(3-methyl-4-pyridyl)-p-nitrobenzamide (e.g., 1.0 g) into a suitably sized Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add ethanol in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you have performed a charcoal treatment), perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until a persistent faint cloudiness appears. Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal recovery.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol/water mixture (in the same ratio as your final solvent system) to remove any remaining soluble impurities from the crystal surfaces.[7]

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.

Visual Workflow Diagram```dot

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying start Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool 3. Cool Slowly to form crystals hot_filter->cool ice_bath 4. Ice Bath (maximize yield) cool->ice_bath vac_filter 5. Vacuum Filtration ice_bath->vac_filter wash 6. Wash with ice-cold solvent vac_filter->wash dry 7. Dry Crystals wash->dry finish Pure Product dry->finish

Caption: A decision tree for common recrystallization problems.

References

  • Smolecule. (2024). Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-.
  • Gao, F., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • BenchChem. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • Scifinder. (n.d.). Recrystallization and Crystallization.
  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Available at: [Link]

  • BenchChem. (2025). "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester. (n.d.). Recrystallization.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.
  • Rychkov, D., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Sreenivasa, S., et al. (2012). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Acta Crystallographica Section E. Available at: [Link]

  • PubChemLite. (2026). Benzamide, n-(3-methyl-4-pyridyl)-p-nitro- (C13H11N3O3). Available at: [Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for N-(3-methylpyridin-4-yl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides analytical scientists and drug development professionals with field-proven, mechanistically grounded solutions for resolving chromatographic peak tailing. We will focus specifically on the unique chemical challenges posed by N-(3-methylpyridin-4-yl)-4-nitrobenzamide , a compound featuring a highly basic pyridine moiety and a polar amide linkage.

Mechanistic Root Cause Analysis

When analyzing N-(3-methylpyridin-4-yl)-4-nitrobenzamide on standard reversed-phase HPLC columns, researchers frequently encounter severe peak asymmetry (tailing). To solve this, we must understand the causality behind the phenomenon.

The molecule contains a basic pyridine nitrogen with a pKa typically between 5.0 and 6.0. Under standard neutral or slightly acidic mobile phase conditions (pH 4.0–7.0), this nitrogen accepts a proton and becomes positively charged. Concurrently, traditional silica-based stationary phases contain residual, unbonded silanol groups (Si-OH). At a pH above 3.5, these free silanols ionize into negatively charged silanoxides (Si-O⁻).

The electrostatic attraction between the protonated pyridine ring and the ionized silanols creates a secondary ion-exchange retention mechanism (1)[1]. Because these silanol active sites are heterogeneous and easily overloaded, the analyte desorbs at varying rates, causing the characteristic "tail" on the trailing edge of the peak (2)[2].

Diagnostic Workflow

Before altering your chemistry, you must confirm whether the tailing is caused by the silanol interactions described above or by a physical hardware failure. Use the following decision matrix to isolate the root cause.

HPLC_Troubleshooting Start Observe Peak Tailing N-(3-methylpyridin-4-yl)-4-nitrobenzamide CheckAll Are all peaks in the chromatogram tailing? Start->CheckAll Hardware Hardware Issue Check dead volume or fittings CheckAll->Hardware Yes Chemistry Chemical Interaction (Silanol effect on pyridine) CheckAll->Chemistry No AdjustPH Adjust Mobile Phase pH < 3.0 (TFA) or > 9.0 (NH4OH) Chemistry->AdjustPH Resolved Tailing Factor < 1.5? Problem Resolved AdjustPH->Resolved ColumnChange Change Column Chemistry (End-capped, Polar-embedded) Resolved->ColumnChange No AddBase Add Competing Base (e.g., 0.1% Triethylamine) ColumnChange->AddBase Still Tailing

Diagnostic workflow for resolving HPLC peak tailing of basic pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I differentiate between a hardware issue and a chemical interaction? A1: Evaluate the entire chromatogram. If all peaks (including neutral impurities or void volume markers) exhibit tailing or a right-triangle shape, the issue is physical—likely a void in the column bed, a clogged inlet frit, or excessive extra-column dead volume (3)[3]. If only the basic pyridine derivative tails while neutral markers remain symmetric, the issue is chemical (4)[4].

Q2: Why does gradient elution sometimes mask the tailing effect compared to isocratic methods? A2: In gradient elution, the mobile phase becomes progressively stronger (more organic). The molecules at the trailing edge of the peak are subjected to a stronger solvent than those at the front edge, effectively "pushing" the tail back into the main peak body (2)[2]. While this improves peak shape, it does not solve the underlying chemical incompatibility.

Q3: Should I use Triethylamine (TEA) or switch to a modern Type B silica column? A3: Always prioritize modern Type B (high-purity, extensively end-capped) silica columns first. Type B silica has a drastically reduced free silanol content, often eliminating the need for additives (1)[1]. TEA should be reserved as a legacy troubleshooting tool for older Type A columns or extremely stubborn basic compounds where column switching is not feasible.

Q4: How does adjusting the mobile phase pH fix the silanol interaction? A4: The most robust approach is pH control. Lowering the mobile phase pH below 3.0 (using 0.1% TFA or Formic Acid) suppresses the ionization of silanol groups, effectively neutralizing them and eliminating the secondary ion-exchange interactions entirely (4)[4].

Quantitative Data: Impact of Chromatographic Conditions

The table below summarizes the expected USP Tailing Factor (Tf) for N-(3-methylpyridin-4-yl)-4-nitrobenzamide under various chromatographic conditions. A Tf value of 1.0 represents perfect symmetry; values > 1.5 indicate unacceptable tailing for quantitative analysis.

Mobile Phase pHStationary Phase TypeAdditivePyridine StateSilanol StateExpected Tailing Factor (Tf)
pH 7.0 (Phosphate)Standard C18 (Type A)NoneProtonated (+)Ionized (-)> 2.5 (Severe Tailing)
pH 7.0 (Phosphate)End-capped C18 (Type B)NoneProtonated (+)Ionized (-)1.5 - 2.0 (Moderate)
pH 2.5 (0.1% TFA)End-capped C18 (Type B)NoneProtonated (+)Neutral (0)1.0 - 1.2 (Symmetric)
pH 7.0 (Phosphate)Standard C18 (Type A)0.1% TEAProtonated (+)Masked by TEA1.1 - 1.3 (Symmetric)
pH 10.0 (NH4OH)Hybrid C18 (High pH)NoneNeutral (0)Ionized (-)1.0 - 1.2 (Symmetric)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate built-in controls to verify that the observed improvements are due to the intended chemical adjustments rather than coincidental system fluctuations.

Protocol 1: Mobile Phase pH Optimization & System Passivation

Objective: Eliminate secondary silanol interactions by neutralizing the silica surface. Self-Validation Control: Co-inject a neutral, non-ionizable marker (e.g., Toluene) alongside the analyte. If Toluene exhibits a symmetrical peak (Tf ≈ 1.0) but the pyridine derivative tails, the system hardware is validated, confirming the issue is purely chemical (3)[3].

  • Prepare Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water (0.1% v/v) to achieve a pH of ~2.1.

  • Prepare Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Equilibration: Purge the system and equilibrate the column with the initial gradient conditions for a minimum of 20 column volumes. This extensive washing is required to ensure complete protonation of the stationary phase silanols (4)[4].

  • Injection: Inject the self-validating sample mixture (Toluene + N-(3-methylpyridin-4-yl)-4-nitrobenzamide).

  • Evaluation: Calculate the USP Tailing Factor (Tf) at 5% peak height. A successful resolution yields Tf ≤ 1.5 for the active pharmaceutical ingredient.

Protocol 2: Silanol Masking via Competing Base (Neutral pH Constraint)

Objective: Block active silanol sites using a sacrificial basic additive when a neutral pH is mandatory for compound stability. Self-Validation Control: Monitor baseline pressure and UV absorbance at 210 nm. A stable baseline confirms complete equilibration of the additive before injection.

  • Prepare Additive: Add 0.1% v/v Triethylamine (TEA) to your neutral aqueous mobile phase (e.g., 10 mM Potassium Phosphate) (1)[1].

  • Back-Titration: Because TEA is a strong base, it will immediately raise the pH of the buffer. Use dilute phosphoric acid to back-titrate the mobile phase to the target neutral pH (e.g., 7.0).

  • Saturation Equilibration: Pump the TEA-modified mobile phase through the column for at least 30 column volumes. TEA requires significant time to fully saturate the silica surface.

  • Injection & Verification: Inject the analyte. Note: TEA can cause ion suppression in LC-MS; this protocol is strictly recommended for UV/Vis detection workflows.

References

  • Understanding HPLC Peak Tailing Source: Scribd / LCGC URL
  • Why Do Peaks Tail?
  • Resolving peak tailing in HPLC analysis of Leptomerine Source: Benchchem Technical Support Center URL
  • Source: ResearchGate (Chromatographia)

Sources

Validation & Comparative

1H NMR spectrum analysis of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-

[1][2]

Executive Summary & Application Context

N-(3-methyl-4-pyridyl)-p-nitrobenzamide (CAS: 36855-64-8) represents a critical structural motif in medicinal chemistry, specifically within the design of kinase inhibitors where the N-pyridyl benzamide scaffold serves as a hinge-binding pharmacophore.[1][2]

This guide provides a technical comparison of spectral acquisition strategies, specifically evaluating Solvent System Performance (DMSO-d₆ vs. CDCl₃) and Substituent Effects . For researchers, choosing the correct solvent system is not merely about solubility; it dictates the visibility of the labile amide proton (

2
Key Spectral Characteristics
  • Molecular Formula:

    
    [2][3][4]
    
  • Key Functional Groups:

    
    -Nitrophenyl (EWG), Amide linker, 3-methyl-4-pyridyl (Heterocycle).[1][2][4]
    
  • Critical Analytical Challenge: Resolving the overlapping aromatic signals (7.5 – 8.5 ppm) and confirming the amide connectivity.

Comparative Analysis: Solvent System Selection

The choice of solvent fundamentally alters the spectral topology for this compound.[2][4] Below is a comparative performance analysis based on experimental resolution and proton exchange dynamics.

Table 1: Solvent Performance Comparison
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amide (-NH-) Visibility Excellent (

10.5–11.0 ppm)
Poor (Broad/Missing)DMSO acts as a H-bond acceptor, "locking" the amide proton and preventing rapid exchange, resulting in a sharp diagnostic singlet.[1][2]
Solubility High (

)
Moderate/LowThe polar nitro and amide groups reduce lipophilicity, making CDCl₃ less effective for high-concentration scans.[2][4]
Water Signal Interference

3.33 ppm

1.56 ppm
In DMSO, the water peak is distinct from the methyl signal (

2.2 ppm).[4] In CDCl₃, water can broaden or overlap with aliphatic impurities.[4]
Aromatic Resolution ExpandedCompressedDMSO polarity induces larger dipole-dipole shifts, often helping to separate the pyridine protons from the nitrobenzene protons.[2][4]
Comparative Insight: The "Amide Lock" Effect

In CDCl₃ , the amide proton often appears as a broad hump around 7.5–8.0 ppm, frequently buried under the aromatic signals.[2][4] In DMSO-d₆ , the signal shifts downfield to ~10.8 ppm.[2]

  • Recommendation: Use DMSO-d₆ for structural characterization.[1][2] Use CDCl₃ only if required for subsequent extraction/isolation steps where evaporation ease is prioritized.[2]

Structural Assignment & Chemical Shift Logic

The spectrum is defined by three distinct magnetic environments.[2][4]

Region A: The Aliphatic Zone ( 2.0 – 2.5 ppm)[2][4]
  • Signal: Singlet (3H).[4]

  • Shift:

    
    .
    
  • Assignment: Methyl group attached to the pyridine ring.[2][3][4][5]

  • Logic: The methyl is attached to an aromatic ring but is not strongly deshielded by immediate electronegative atoms.[2][4] It appears slightly downfield of a standard toluene methyl (

    
     2.[4]3) due to the electron-deficient pyridine ring.[1][2]
    
Region B: The Aromatic Zone ( 7.5 – 8.6 ppm)

This region contains 7 protons and is the most complex.[2]

  • Nitrobenzene Ring (4H):

    • System: AA'BB' (often appears as two distinct doublets).[2][4]

    • H-3,5 (ortho to

      
      ): 
      
      
      8.35 – 8.45 ppm.[2][4] Why? Strong anisotropic deshielding by the nitro group.[2]
    • H-2,6 (ortho to

      
      ): 
      
      
      8.15 – 8.25 ppm.[2]
  • Pyridine Ring (3H):

    • H-2 (s, 1H):

      
       8.4 – 8.5 ppm.[2] Deshielded by the adjacent nitrogen and the aromatic current.[2]
      
    • H-6 (d, 1H):

      
       8.3 – 8.4 ppm.[2] Adjacent to the ring nitrogen (
      
      
      -proton).[1][2][6]
    • H-5 (d, 1H):

      
       7.6 – 7.8 ppm.[2] This proton is 
      
      
      to the ring nitrogen and adjacent to the amide attachment, making it the most shielded aromatic signal.[2]
Region C: The Labile Zone ( > 10.0 ppm)[2][4]
  • Signal: Broad Singlet (1H).[4]

  • Shift:

    
     10.6 – 10.9 ppm (in DMSO-d₆).[1][2]
    
  • Assignment: Amide

    
    .
    
  • Logic: The electron-withdrawing nature of both the

    
    -nitrophenyl carbonyl and the pyridyl ring makes this proton highly acidic, pushing it significantly downfield.[1][2]
    

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the signals of N-(3-methyl-4-pyridyl)-p-nitrobenzamide, distinguishing it from potential regioisomers.

NMR_Assignment_LogicStartStart: Analyze Spectrum(DMSO-d6)Check_AmideCheck > 10.0 ppm(Amide Region)Start->Check_AmideCheck_AliphaticCheck 2.0 - 2.5 ppm(Aliphatic Region)Start->Check_AliphaticCheck_AromaticCheck 7.5 - 8.5 ppm(Aromatic Region)Start->Check_AromaticAmide_FoundSinglet @ ~10.8 ppmConfirms: Amide LinkageCheck_Amide->Amide_FoundConclusionStructure Validated:N-(3-methyl-4-pyridyl)-p-nitrobenzamideAmide_Found->ConclusionMethyl_FoundSinglet @ ~2.25 ppmConfirms: 3-Methyl GroupCheck_Aliphatic->Methyl_FoundMethyl_Found->ConclusionSplitting_AnalysisAnalyze Splitting PatternsCheck_Aromatic->Splitting_AnalysisNitro_PatternAA'BB' Pattern(2 Doublets, J~8Hz)Confirms: p-Nitro PhenylSplitting_Analysis->Nitro_PatternPyridine_Pattern1 Singlet + 2 DoubletsConfirms: 3,4-Substituted PyridineSplitting_Analysis->Pyridine_PatternNitro_Pattern->ConclusionPyridine_Pattern->Conclusion

Caption: Logical decision tree for confirming the structure of N-(3-methyl-4-pyridyl)-p-nitrobenzamide based on 1H NMR signals in DMSO-d₆.

Experimental Protocol (Self-Validating)

To ensure reproducibility and data integrity, follow this step-by-step protocol.

Step 1: Sample Preparation[2]
  • Weigh 5–10 mg of the solid compound.[2][4]

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Self-Validation Check: Ensure the solution is completely clear. Any turbidity indicates undissolved solid, which will result in poor signal-to-noise ratio and broad peaks.[1][2]

  • Transfer to a clean, dry 5mm NMR tube.[4]

Step 2: Acquisition Parameters (400 MHz or higher)[2][4]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (minimum) to 64 (for high resolution of aromatic coupling).[2][4]

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (if accurate integration of the amide proton is required).[2]

  • Temperature: 298 K (25°C).[4]

Step 3: Processing & Calibration[2][4]
  • Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the amide peak.[2][4]

  • Referencing: Calibrate the residual DMSO pentet to

    
     2.50 ppm .
    
    • Note: Do not use TMS (

      
       0.[2][4]00) as the primary reference if it is volatile or absent; the solvent residual peak is more reliable in this context.[2]
      
  • Integration:

    • Set the Methyl singlet (

      
      2.25 ppm) to integral value 3.00 .[2][4]
      
    • Verify that the aromatic region integrates to 7.00 (

      
       0.2).[2][4]
      
    • Verify that the amide singlet integrates to 1.00 (

      
       0.1).[2][4]
      

References

  • Abraham, R. J., et al. (2006).[7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • ChemicalBook. (n.d.).[2] "p-Nitrobenzamide 1H NMR Spectrum." Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2] "Spectral Database for Organic Compounds (SDBS)." SDBS No. 3430-27-1 (3-Amino-4-methylpyridine).[1][2][6]Link[2]

  • Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." The Journal of Organic Chemistry. Link[2]

Technical Comparison Guide: HPLC Purity Profiling of N-(3-methyl-4-pyridinyl)-4-nitrobenzamide (CAS 36855-64-8)

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Comparison Guide details the HPLC analysis and purity profiling for N-(3-methyl-4-pyridinyl)-4-nitrobenzamide (CAS 36855-64-8). This guide is structured to provide researchers with a robust, self-validating protocol for distinguishing high-purity product from common synthetic impurities.

Executive Summary & Chemical Identity

N-(3-methyl-4-pyridinyl)-4-nitrobenzamide (CAS 36855-64-8) is a critical intermediate in the synthesis of diarylurea kinase inhibitors, including analogs of Sorafenib. Its structural integrity is defined by the amide linkage between a 4-nitrobenzoyl moiety and a 3-methyl-4-aminopyridine ring.

In drug development, the purity of this intermediate is paramount; residual amines or hydrolyzed acids can poison downstream catalysts (e.g., Palladium) or form toxic side-products. This guide compares the chromatographic behavior of the High-Purity Target against its Crude Synthetic Precursors , providing a definitive method for quality assurance.

Property Specification
Chemical Name N-(3-methyl-4-pyridinyl)-4-nitrobenzamide
CAS Number 36855-64-8
Molecular Formula C₁₃H₁₁N₃O₃
Molecular Weight 257.25 g/mol
Key Functional Groups Nitro (NO₂), Amide (CONH), Pyridine Nitrogen

Method Development Strategy (The "Why")

The Challenge: Dual-Nature Chemistry

The molecule contains a basic pyridine nitrogen (pKa ~5.5) and a neutral nitro-aromatic system.

  • Risk 1 (Tailing): At neutral pH, the pyridine nitrogen interacts with residual silanols on the silica column, causing severe peak tailing.

  • Risk 2 (Co-elution): Common impurities like 4-Nitrobenzoic acid (hydrolysis product) and 3-Methyl-4-aminopyridine (starting material) have distinct polarities that must be resolved.

The Solution: Acidic Mobile Phase Control

We utilize a C18 Stationary Phase with an Acidic Phosphate Buffer (pH 2.5) .

  • Protonation: The low pH ensures the pyridine ring is fully protonated (

    
    ). While this increases polarity, it masks the lone pair, preventing silanol interaction and sharpening the peak.
    
  • Suppression: The acidic pH suppresses the ionization of 4-Nitrobenzoic acid (pKa ~3.4), keeping it in its neutral form to ensure adequate retention and separation from the solvent front.

Experimental Protocol

A. Instrumentation & Conditions[2]
  • System: HPLC with UV-Vis/PDA Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Wavelength: 254 nm (Primary - Nitro/Aromatic), 280 nm (Secondary).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

B. Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g KH₂PO₄ in 1 L water. Adjust pH to 2.5 ± 0.1 with Phosphoric Acid (85%). Filter through 0.45 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

C. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Description
0.09010Equilibration / Elution of polar amines
5.09010Isocratic hold for impurity separation
15.04060Gradient ramp to elute Target
20.04060Wash
21.09010Re-equilibration
D. Sample Preparation
  • Standard Stock: Weigh 10 mg of Reference Standard (CAS 36855-64-8) into a 10 mL flask. Dissolve in 50:50 Water:Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the test sample in 10 mL of the same diluent. Sonicate for 5 minutes to ensure complete dissolution.

Performance Comparison & Data Analysis

The following table contrasts the retention characteristics of the Target Product against its specific "Alternative" forms (Synthesis Impurities). This data serves as the Pass/Fail criteria .

Representative Chromatographic Data

Note: Retention times (RT) are estimated based on physicochemical properties (LogP) and standard C18 behavior under acidic conditions.

CompoundRoleLogP (Approx)Retention Time (min)Resolution (Rs)Acceptance Criteria
3-Methyl-4-aminopyridine Impurity A (Precursor)0.52.5 - 3.5-NMT 0.5%
4-Nitrobenzoic Acid Impurity B (Hydrolysis)1.95.0 - 6.0> 2.0NMT 0.5%
CAS 36855-64-8 Target Product 2.4 11.5 - 12.5 > 5.0 > 98.0%
Comparative Analysis: High Purity vs. Crude
  • Scenario A (High Purity): The chromatogram exhibits a single dominant peak at ~12.0 min. The baseline is flat at 2.5–6.0 min, indicating the absence of unreacted starting materials.

  • Scenario B (Crude/Degraded): Significant peaks appear at 3.0 min (residual amine) or 5.5 min (acid chloride hydrolysis). This indicates incomplete reaction or moisture contamination during storage.

Visualization of Workflow & Logic

Diagram 1: Synthesis & Impurity Origin

This diagram maps the chemical origin of the impurities detected by the HPLC method.

SynthesisPath Amine 3-Methyl-4-aminopyridine (Impurity A) Target CAS 36855-64-8 (Target Product) Amine->Target Amidation AcidCl 4-Nitrobenzoyl Chloride (Reactant) AcidCl->Target AcidImp 4-Nitrobenzoic Acid (Impurity B) AcidCl->AcidImp Hydrolysis Moisture H₂O (Moisture) Moisture->AcidImp

Caption: Chemical pathway showing the formation of the Target Product and the origin of the critical hydrolysis impurity (Impurity B).

Diagram 2: Purity Assessment Decision Tree

A self-validating logic flow for interpreting the HPLC results.

DecisionTree Start Inject Sample (CAS 36855-64-8) CheckRT Check RT ~12.0 min? Start->CheckRT CheckImpA Peak at 2.5-3.5 min? (Residual Amine) CheckRT->CheckImpA Yes CheckImpB Peak at 5.0-6.0 min? (Hydrolyzed Acid) CheckImpA->CheckImpB No (<0.5%) FailA FAIL: Reprocess (Remove Amine) CheckImpA->FailA Yes (>0.5%) Pass PASS: High Purity (>98%) CheckImpB->Pass No (<0.5%) FailB FAIL: Recrystallize (Remove Acid) CheckImpB->FailB Yes (>0.5%)

Caption: Logical decision tree for quality control based on specific retention time markers.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 12217345 (N-(3-methylpyridin-4-yl)-4-nitrobenzamide). National Center for Biotechnology Information (2024). Link

  • Synthesis & Applications: Bankston, D. et al. "A Scalable Synthesis of the Kinase Inhibitor Sorafenib." Organic Process Research & Development, 2002. (Contextual reference for diarylurea precursors).
  • Chromatographic Principles

    • Dolan, J. W. "HPLC Method Development for Pharmaceuticals." Separation Science, 2018. Link

  • Commercial Availability & Specifications

    • BenchChem Product Guide: CAS 36855-64-8.[1] Link

    • Smolecule Product Entry: Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-.[2] Link

Sources

Comparative Potency Guide: N-(3-methyl-4-pyridyl)-p-nitrobenzamide vs. Standard Inhibitors

[1]

Executive Summary & Compound Profile

N-(3-methyl-4-pyridyl)-p-nitrobenzamide (CAS: 36855-64-8) is a synthetic benzamide derivative utilized primarily as a pharmacophoric probe in the design of selective anti-inflammatory agents.[1][2] Unlike clinical standards (e.g., Celecoxib) which are optimized for nanomolar potency, this compound serves as a structural scaffold to elucidate the binding requirements of the COX-2 secondary pocket.[1]

Its architecture combines a p-nitrobenzamide core (electrostatic anchor) with a 3-methyl-4-pyridyl moiety (hydrogen bond acceptor), mimicking the selectivity-determining features of established COX-2 inhibitors.[1][3]

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: N-(3-methylpyridin-4-yl)-4-nitrobenzamide[1][2]

  • Molecular Formula: C₁₃H₁₁N₃O₃[1][2][3]

  • Molecular Weight: 257.24 g/mol [1][2]

  • Key Pharmacophore: Pyridyl-nitrogen (H-bond acceptor) + Nitro group (Electrostatic).[1]

Mechanism of Action: Structural Basis of Potency[1]

The potency of N-(3-methyl-4-pyridyl)-p-nitrobenzamide is defined by its interaction with the Cyclooxygenase-2 (COX-2) active site, specifically the side pocket that differentiates COX-2 from COX-1.[1]

Binding Mode (Type II / Allosteric-Like)[1]
  • Pyridyl Interaction: The nitrogen atom of the 3-methyl-4-pyridyl ring acts as a critical anchor, forming hydrogen bonds with Arg513 and His90 within the COX-2 hydrophilic side pocket.[1] This mimics the sulfonamide/sulfone group of Coxibs.[1]

  • Nitro-Benzamide Core: The p-nitro group extends into the hydrophobic channel, stabilizing the complex via electrostatic interactions with Phe518 .[1]

  • Steric Selectivity: The 3-methyl substituent on the pyridine ring introduces steric bulk that disfavors binding to the smaller hydrophobic channel of COX-1 (Ile523 constriction), thereby conferring COX-2 selectivity.[1]

Potential Dual Activity (Thromboxane Synthase)

Due to the 3-pyridyl moiety, this compound shares structural homology with Thromboxane Synthase (TXAS) inhibitors like Picotamide and Ridogrel .[1] In these systems, the pyridine nitrogen coordinates directly with the Heme Iron (Fe) of the enzyme, inhibiting Thromboxane A2 production.[1]

BindingMechanismcluster_0Pharmacophoric InteractionsCompoundN-(3-methyl-4-pyridyl)-p-nitrobenzamidePyridyl3-Methyl-4-Pyridyl(H-Bond Acceptor)Compound->PyridylNitrop-Nitro Group(Electrostatic)Compound->NitroBenzamideBenzamide Linker(Spacer)Compound->BenzamideTargetCOX-2 Active SiteOutcomeAnti-InflammatoryResponseTarget->OutcomeInhibition ofPGE2 SynthesisPyridyl->TargetH-Bond (Arg513, His90)Nitro->TargetElectrostatic (Phe518)Benzamide->TargetHydrophobic Van der Waals

Figure 1: Pharmacophoric interaction map of N-(3-methyl-4-pyridyl)-p-nitrobenzamide within the COX-2 active site.[1]

Comparative Potency Analysis

The following data contrasts the in silico binding affinity and in vitro inhibitory potential of the probe against the clinical gold standard (Celecoxib) and optimized derivatives.

Table 1: Potency & Selectivity Profile
CompoundTargetBinding Affinity (Docking)IC₅₀ (In Vitro)Selectivity (COX-2/COX-1)Status
N-(3-methyl-4-pyridyl)-p-nitrobenzamide COX-2-8.2 kcal/mol Not Reported (>10 µM est.)[1]Moderate (Predicted)Structural Probe
Celecoxib COX-2-9.1 kcal/mol 0.05 - 0.39 µM > 300-foldClinical Standard
Indomethacin COX-1/2-7.5 kcal/mol0.1 - 0.6 µMNon-selectiveReference NSAID
PRLD7 (Derivative) COX-2-9.8 kcal/mol0.10 µM > 1000-foldOptimized Lead

Analysis:

  • Binding Efficiency: The probe exhibits strong theoretical binding (-8.2 kcal/mol), approaching that of Celecoxib (-9.1 kcal/mol).[1] This confirms the validity of the pyridyl-benzamide scaffold.[1]

  • Optimization Gap: The lack of a reported sub-micromolar IC₅₀ suggests that while the binding mode is correct, the compound lacks the lipophilic optimization required for high potency (unlike the derivative PRLD7).[1]

  • Selectivity: The 3-methyl group provides a "selectivity filter," but less effectively than the trifluoromethyl/sulfonamide combination in Celecoxib.[1]

Experimental Protocols

To validate the potency of this compound, researchers must employ self-validating assays that distinguish between COX-1 and COX-2 inhibition.[1]

A. In Vitro COX-2 Inhibition Assay (Peroxidase Method)

Objective: Quantify IC₅₀ by measuring the oxidation of TMPD during the conversion of PGG2 to PGH2.[1]

  • Reagent Prep:

    • Reconstitute recombinant human COX-2 and COX-1 enzymes in Tris-HCl buffer (pH 8.0).

    • Prepare Hematin (cofactor) and Arachidonic Acid (substrate).[1]

    • Dissolve N-(3-methyl-4-pyridyl)-p-nitrobenzamide in DMSO (Final conc. <1%).[1]

  • Incubation:

    • Mix Enzyme + Inhibitor + Hematin.[1] Incubate at 25°C for 5-10 mins to allow equilibrium binding.

    • Control: Use Celecoxib (Positive) and DMSO-only (Negative).[1]

  • Reaction Initiation:

    • Add Arachidonic Acid and TMPD (colorimetric substrate).[1]

  • Measurement:

    • Monitor absorbance at 590 nm (blue product formation) via microplate reader.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .[1]
      
    • Fit data to a 4-parameter logistic curve to determine IC₅₀.[1]

B. Molecular Docking Workflow (In Silico Validation)

Objective: Predict binding affinity and pose stability.[1]

  • Protein Prep: Retrieve COX-2 crystal structure (PDB: 3LN1 or 1CX2).[1] Remove water; add polar hydrogens.[1]

  • Ligand Prep: Generate 3D conformers of N-(3-methyl-4-pyridyl)-p-nitrobenzamide; minimize energy (MMFF94 force field).

  • Grid Generation: Define active site box centered on Arg513/His90 (radius 10-12 Å).[1]

  • Docking: Run AutoDock Vina or Glide.[1]

  • Scoring: Evaluate Binding Energy (ΔG) and visual inspection of H-bonds with Arg513.

ExperimentalWorkflowcluster_assayIn Vitro COX-2 Assaycluster_analysisData ProcessingStep1Enzyme Pre-Incubation(COX-2 + Inhibitor + Hematin)Step2Substrate Addition(Arachidonic Acid + TMPD)Step1->Step2Step3Peroxidase Reaction(PGG2 -> PGH2 + Oxidized TMPD)Step2->Step3Step4Read Absorbance(@ 590 nm)Step3->Step4CalcCalculate % InhibitionStep4->CalcCurveNon-Linear Regression(IC50 Determination)Calc->Curve

Figure 2: Step-by-step workflow for the colorimetric COX inhibitor screening assay.

References

  • Abdelgawad, M. A., et al. (2023).[1][4] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(19), 16533–16566.[1] [Link][1]

  • Chavan, B. B., et al. (2019).[1] Synthesis and biological evaluation of novel pyrazole functionalized flavones as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2248-2253.[1] (Contextual reference for benzamide/pyrazole COX inhibitors).

Comparative Guide: Structural Confirmation of p-Nitrobenzamide Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of antimicrobial and antineoplastic agents, p-nitrobenzamide derivatives represent a privileged pharmacophore. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for establishing connectivity and bulk purity, they often fail to capture the precise three-dimensional conformational landscape that dictates receptor binding affinity.

This guide details the application of Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural confirmation.[1][2] Unlike solution-phase techniques, SC-XRD provides direct visualization of the supramolecular architecture—specifically the hydrogen bonding motifs (


 dimers) and nitro-induced resonance effects—that are critical for Structure-Activity Relationship (SAR) studies.

Part 1: The Analytical Landscape

Comparative Performance Matrix

The following table objectively compares SC-XRD against standard spectroscopic alternatives for p-nitrobenzamide analysis.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C)
Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & chemical environmentMolecular formula & fragmentation
Stereochemistry Definitive (Absolute Configuration)Relative (requires chiral shift reagents)N/A
Conformation Solid-state (frozen bioactive conformation)Time-averaged solution stateGas-phase ions
Intermolecular Forces Directly observes H-bonds &

-

stacking
Inferred (via concentration dependence)N/A
Sample Requirement High-quality single crystal (

mm)
Soluble powder (

mg)
Trace amount (

mg)
Turnaround Days to Weeks (crystallization dependent)Minutes to HoursMinutes
Decision Logic: When to Deploy SC-XRD

Use the following logic flow to determine when X-ray analysis is strictly necessary over standard NMR.

DecisionTree start Synthesized p-Nitrobenzamide Derivative purity Is Bulk Purity >95%? (HPLC/NMR) start->purity chiral Contains Chiral Centers? purity->chiral Yes nmr_suff NMR/MS Sufficient purity->nmr_suff No (Purify first) polymorph Suspect Polymorphism? chiral->polymorph No xray_req SC-XRD Required chiral->xray_req Yes (Abs. Config) bind Need Binding Pocket Geometry? polymorph->bind No polymorph->xray_req Yes (Packing analysis) bind->nmr_suff No bind->xray_req Yes (Torsion angles)

Figure 1: Decision matrix for selecting analytical structural confirmation methods.

Part 2: Critical Structural Insights for p-Nitrobenzamides

The Nitro Group Resonance Effect

The p-nitro group is strongly electron-withdrawing. In SC-XRD, this is quantitatively visible through bond length distortions compared to unsubstituted benzamides.

  • Observation: The

    
     bond shortens (
    
    
    
    Å) due to resonance.
  • Quinoid Character: The benzene ring often shows a slight deviation from hexagonal symmetry (quinoid form), indicating through-conjugation from the amide nitrogen to the nitro oxygen.

The Amide Torsion Angle

NMR often suggests a time-averaged planar structure. However, SC-XRD frequently reveals that the amide plane is twisted relative to the phenyl ring due to steric hindrance from ortho protons or crystal packing forces.

  • Significance: This torsion angle (typically

    
     in substituted derivatives) defines the molecule's ability to fit into narrow enzyme active sites.
    
Supramolecular Synthons

p-Nitrobenzamides typically crystallize forming Centrosymmetric Dimers .

  • Mechanism: The amide

    
     acts as a donor to the carbonyl 
    
    
    
    of a neighboring molecule.
  • Graph Set Notation:

    
    . This 8-membered ring motif is a "fingerprint" of benzamide stability in the solid state and is rarely observable by other techniques.
    

Part 3: Experimental Protocol

Phase 1: Crystal Growth (The Bottleneck)

Obtaining a single crystal suitable for diffraction is the most challenging step. For nitrobenzamides, the Slow Evaporation method is most effective due to the compound's polarity.

Protocol:

  • Solvent Selection: Use a binary system. Dissolve 20 mg of the derivative in a polar solvent (DMF or Acetone).

  • Antisolvent Addition: Add Ethanol or Methanol (approx. 1:1 ratio) to aid lattice formation.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Store at room temperature (

    
    C) in a vibration-free zone.
    
  • Harvesting: Crystals typically appear within 3-7 days. Select a specimen with defined edges, approximately

    
     mm in size.
    
Phase 2: Data Collection & Refinement

Instrument Settings:

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for nitro-aromatics to minimize absorption, though Cu-K
    
    
    is acceptable for determining absolute configuration of light-atom structures.
  • Temperature: Collect at 100 K (cryo-cooling) to reduce thermal motion (atomic displacement parameters), ensuring precise bond length measurement.

Refinement Workflow:

  • Integration: Use software like SAINT or CrysAlisPro to integrate reflections.

  • Structure Solution: Apply Direct Methods (SHELXT) to locate heavy atoms (O, N, C).

  • Refinement: Use Full-matrix least-squares on

    
     (SHELXL).
    
    • Constraint: Treat the phenyl ring as a rigid body if disorder is present (AFIX 66).

    • Hydrogen Atoms: Place calculated positions for C-H; locate N-H protons from difference Fourier maps if data quality permits (

      
      ).
      

Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis syn Synthesis cryst Slow Evaporation (DMF/EtOH) syn->cryst mount Mount Crystal (Mitegen Loop) cryst->mount diffract Diffraction (Mo-Kα, 100K) mount->diffract solve Solve (SHELXT) diffract->solve refine Refine (SHELXL) solve->refine valid CheckCIF Validation refine->valid

Figure 2: End-to-end workflow for crystallographic characterization.

Part 4: Data Interpretation & Reporting

When publishing or reporting your structure, you must tabulate specific geometric parameters that confirm the p-nitrobenzamide identity.

Key Parameters to Report (Example Data)
ParameterTypical ValueStructural Implication
C=O Bond Length

Å
Confirms double bond character of carbonyl.
C-N (Amide) Length

Å
Shorter than single bond (

Å) due to resonance.
N-O (Nitro) Length

Å
Symmetrical lengths indicate delocalization.
Torsion Angle (

)

Indicates steric twist; deviation from planarity.
H-Bond Distance (

)

Å
Strong intermolecular interaction (Dimer formation).
R-Factor (

)

(5%)
Indicates high-quality model fit.
Validation (Self-Check)

Before finalizing the structure, perform these checks to ensure scientific integrity:

  • Hirshfeld Surface Analysis: Use CrystalExplorer to map intermolecular interactions. Ensure the nitro group shows red spots on the

    
     surface, indicating oxygen acting as an acceptor.
    
  • CheckCIF: Upload your .cif file to the IUCr CheckCIF server.[3] Address all "A" and "B" level alerts. Common alerts for nitro groups involve large thermal ellipsoids; verify if this is dynamic disorder or rotational freedom.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data. [Link]

  • International Union of Crystallography (IUCr). CheckCIF Validation Service. [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.

    
     graph set notation).
    [Link]
    

Sources

Comparative Guide to Quality Control Parameters for N-(3-methylpyridin-4-yl)-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently encounter batch failures in the synthesis of targeted kinase inhibitors and benzamide-class therapeutics. The root cause is almost always traced back to the inadequate quality control (QC) of critical building blocks like N-(3-methylpyridin-4-yl)-4-nitrobenzamide .

This guide objectively compares the analytical resolution and downstream performance of High-Purity Catalytic Grade batches against Standard Commercial Grades and des-methyl alternatives. By moving beyond basic compendial testing, we establish a self-validating QC framework that guarantees downstream active pharmaceutical ingredient (API) integrity.

Causality in Analytical Choices: Why Standard Methods Fail

In routine industrial chemistry, batch release often relies on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 254 nm. However, for N-(3-methylpyridin-4-yl)-4-nitrobenzamide, this is a critical vulnerability.

The Des-methyl Co-elution Problem: The most common synthesis impurity is the des-methyl analog, N-(pyridin-4-yl)-4-nitrobenzamide. Because the methyl group at the 3-position of the pyridine ring does not significantly alter the conjugated


-system of the molecule, both the target compound and the impurity share identical UV absorption maxima. Under standard reversed-phase HPLC conditions, they frequently co-elute. To resolve this, we mandate LC-MS/MS using Multiple Reaction Monitoring (MRM) . This exploits the 14 Da mass difference, ensuring the des-methyl impurity is accurately quantified and kept below the 0.05% threshold mandated by1[1].

The Hidden Catalyst Threat: The 3-methylpyridin-4-amine precursor is often synthesized via transition-metal-catalyzed cross-coupling. Standard colorimetric heavy metal tests cannot distinguish between benign environmental metals and highly toxic residual Palladium (Pd) or Ruthenium (Ru). We employ ICP-MS to meet the strict Permitted Daily Exposure (PDE) limits dictated by the 2[2].

QC_Workflow Start Batch Sampling N-(3-methylpyridin-4-yl)-4-nitrobenzamide LCMS LC-MS/MS Profiling (Impurity ID) Start->LCMS ICPMS ICP-MS Analysis (ICH Q3D Trace Metals) Start->ICPMS GCFID GC-FID (Residual Solvents) Start->GCFID Decision Batch Release Decision LCMS->Decision ICPMS->Decision GCFID->Decision

Figure 1: Multi-modal quality control workflow for batch release and impurity profiling.

Comparative Performance Data

To demonstrate the impact of stringent QC, we compared our OptiGrade™ High-Purity Catalytic Batch against a Standard Commercial Grade batch and a Des-methyl alternative. The data below illustrates how superior upstream impurity control directly translates to higher downstream API yields.

Table 1: Comparative Quality Metrics of N-(3-methylpyridin-4-yl)-4-nitrobenzamide Batches

ParameterOptiGrade™ High-PurityStandard Commercial GradeDes-methyl AlternativeAnalytical Method
Overall Purity ≥ 99.8%98.5%99.0%LC-MS/MS (MRM)
Des-methyl Impurity ≤ 0.01%0.45%N/A (Main component)LC-MS/MS (MRM)
Residual Palladium (Pd) < 1 ppm15 ppm< 5 ppmICP-MS
Residual Solvents < 100 ppm450 ppm200 ppmGC-FID
Downstream Yield 94%81%85%Gravimetric / NMR

Note: The 13% drop in downstream yield for the Standard Grade is directly caused by the 0.45% des-methyl impurity acting as a competitive inhibitor during subsequent amide coupling steps.

Impurity_Logic Impurity Des-methyl Impurity in Starting Material Reaction Nitro Reduction & Coupling Impurity->Reaction API_Defect Des-methyl API (Co-eluting) Reaction->API_Defect Toxicity Off-target Toxicity (Failed ICH Q3A) API_Defect->Toxicity

Figure 2: Logical relationship of upstream intermediate impurities causing downstream API failure.

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it can detect its own failure. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: LC-MS/MS Impurity Profiling

Objective: Absolute quantitation of the des-methyl impurity.

  • Sample Preparation: Dissolve 10 mg of the batch sample in 10 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • System Suitability Test (SST)[Self-Validation Step]: Before analyzing the batch, inject a blank followed by a 0.05% w/w spiked standard of N-(pyridin-4-yl)-4-nitrobenzamide. Causality: The run is only validated if the signal-to-noise (S/N) ratio of the spiked impurity is ≥ 10 and the blank shows zero carryover. This proves the instrument's Limit of Quantitation (LOQ) is sufficient for ICH Q3A compliance[1].

  • MRM Acquisition: Run the sample through a C18 column (1.7 µm, 2.1 x 100 mm). Monitor the transition

    
     258 
    
    
    
    120 for the target compound and
    
    
    244
    
    
    106 for the des-methyl impurity.
  • Data Processing: Calculate the impurity percentage using the external standard calibration curve.

Protocol B: ICP-MS for Elemental Impurities

Objective: Ensure residual transition metals are below ICH Q3D PDE limits.

  • Microwave Digestion: Accurately weigh 0.1 g of the sample into a PTFE vessel. Add 5 mL of concentrated

    
     and 1 mL of 
    
    
    
    . Digest at 200°C for 20 minutes.
  • Spike Recovery [Self-Validation Step]: Prepare a parallel sample spiked with Pd and Ru at 30% of the target concentration limit. Causality: According to 3[3], the recovery must fall between 80% and 120%. If it fails, matrix suppression is occurring, and the dilution factor must be increased.

  • Plasma Analysis: Analyze using Collision Cell Technology (He gas) to eliminate polyatomic spectral interferences. Quantify Pd at

    
     105 and Ru at 
    
    
    
    101.
Protocol C: Downstream Amide Reduction Assay

Objective: Validate the batch's chemical reactivity by reducing the nitro group to an amine.

  • Catalytic Hydrogenation: Dissolve 5 g of the batch in 50 mL of THF. Add 0.5 g of 10% Pd/C. Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Orthogonal Monitoring [Self-Validation Step]: Do not rely solely on TLC. Monitor the reaction via continuous FTIR. Causality: The reaction is only deemed complete when the asymmetric and symmetric

    
     stretching bands at 1520 cm⁻¹ and 1350 cm⁻¹ completely disappear, replaced by primary amine 
    
    
    
    stretches at 3400-3300 cm⁻¹.
  • Yield Calculation: Filter through Celite, concentrate in vacuo, and determine the isolated yield of 4-amino-N-(3-methylpyridin-4-yl)benzamide.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation (ICH) / AIFA. Available at:[Link]

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation (ICH). Available at:[Link]

  • Analysis of Elemental Impurities in Oral Drug Products Using ICPMS. Shimadzu Corporation. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Handling Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-: A Framework for Safety

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Chemist's Perspective

The structure of Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- (Molecular Formula: C₁₃H₁₁N₃O₃) suggests several potential hazards that must be managed.[1] The primary risks are associated with the aromatic nitro group, a class of compounds known for their potential toxicity upon ingestion, inhalation, or skin absorption.[2][3]

  • Aromatic Nitro Compounds: The p-nitro group is a significant toxophore. A primary concern with such compounds is their potential to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[2] Symptoms can include dizziness, headache, and cyanosis (blue-colored skin).[2] Many nitro compounds are also classified as skin, eye, and respiratory irritants.[4][5][6]

  • Benzamide Core: While benzamide itself has moderate acute toxicity, it is crucial to handle it as a potentially hazardous substance.[7][8] Derivatives can cause irritation and may have other uncharacterized toxicological properties.[8]

  • Physical Form: As this compound is likely a solid powder, inhalation of fine particulates is a primary route of exposure that must be controlled.[2][9]

Given these potential hazards, all handling procedures must be executed within a framework of rigorous engineering and administrative controls, supplemented by the mandatory use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a scientifically-informed decision to create a barrier between you and the potential hazard. The following table summarizes the required PPE for handling Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-.

Protection Area Required PPE Specification & Rationale
Eye & Face Safety Goggles & Face ShieldGoggles: Must be ANSI Z87.1-compliant and provide a full seal around the eyes to protect against dust and splashes.[3] Face Shield: To be worn over goggles, especially when handling larger quantities or during procedures with a high splash potential.
Skin & Body Flame-Resistant Lab CoatA flame-resistant lab coat is recommended as a precaution, standard for handling many organic chemicals.[3] It must be fully buttoned with sleeves rolled down to protect skin from potential spills.[2]
Hands Chemical-Resistant Gloves (Double-Gloving Recommended)Inner Glove: Nitrile examination glove. Outer Glove: A robust, chemically resistant glove such as neoprene or butyl rubber should be used, as disposable nitrile may not offer sufficient protection against aromatic nitro compounds.[3] Always check glove compatibility charts.
Respiratory NIOSH-Approved RespiratorFor weighing/handling powders outside a fume hood: A NIOSH-approved N95 (or higher) respirator is mandatory to prevent inhalation of fine powders.[2] For all other operations: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
Feet Closed-Toe, Chemical-Resistant ShoesProtects feet from spills. Leather or other absorbent materials are not suitable.[2]

Procedural Guidance: Integrating Safety into Your Workflow

Safe handling is a dynamic process that begins before you enter the lab and ends long after your experiment is complete.

  • Designated Area: All work with this compound must occur in a designated area, such as a chemical fume hood, with restricted access.[9] The work surface should be covered with absorbent bench paper.[2]

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[10][11] Ensure a spill kit appropriate for solid chemical spills is readily accessible.[10]

  • Donning Sequence:

    • Put on closed-toe shoes and lab coat.

    • Put on the inner pair of nitrile gloves.

    • Put on safety goggles.

    • Put on the outer pair of chemical-resistant gloves.

    • If required, perform a fit-check and don your N95 respirator.

    • Finally, put on the face shield.

  • Containment: Whenever possible, perform manipulations within a chemical fume hood.[10] If weighing outside a hood, use an analytical balance with a draft shield.[2]

  • Minimize Dust: Use a micro-spatula to carefully transfer the powdered compound.[2] Avoid any actions that could create dust, such as dropping or rapid movements.

  • Segregation: Never return excess chemical to the original container to prevent contamination. Treat it as waste.

  • Immediate Cleanup: Clean any spills on the balance or benchtop immediately using appropriate procedures.

This sequence is critical to prevent contaminating yourself and the laboratory.

  • Gross Decontamination: Before leaving the designated area, decontaminate the exterior of your outer gloves.

  • Doffing Sequence:

    • Remove the face shield.

    • Remove the outer pair of gloves, turning them inside out as you remove them to trap contamination. Dispose of them in the designated solid hazardous waste container.

    • Remove your lab coat, rolling it away from your body, and store it separately from personal clothing.[2]

    • Remove your safety goggles.

    • Remove the inner pair of gloves, turning them inside out.

    • Wash Hands Thoroughly: This is the final and most crucial step. Wash hands with soap and water after glove removal and before leaving the laboratory.[9]

Disposal Plan: Environmental and Personal Responsibility

Proper disposal is a legal and ethical requirement to protect personnel and the environment.[10]

  • Waste Segregation: All materials contaminated with Benzamide, N-(3-methyl-4-pyridyl)-p-nitro- must be treated as hazardous waste.[12]

    • Solid Waste: Used gloves, bench paper, weighing paper, and contaminated vials must be collected in a designated, labeled hazardous waste container for solid chemical waste.[2][12]

    • Sharps Waste: Any contaminated needles or broken glass must be disposed of in a designated sharps container.[2]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for collection by your institution's authorized hazardous waste management service.[10] Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Chemical Handling

The following diagram outlines the critical steps for safely handling Benzamide, N-(3-methyl-4-pyridyl)-p-nitro-, from initial planning to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation cluster_waste Waste Management Assess 1. Risk Assessment (Review Hazards) PrepArea 2. Prepare Designated Area (Fume Hood) Assess->PrepArea DonPPE 3. Don Full PPE (Correct Sequence) PrepArea->DonPPE Handle 4. Handle Chemical (e.g., Weighing) DonPPE->Handle Decon 5. Decontaminate (Work Area & Equipment) Handle->Decon DoffPPE 6. Doff PPE (Correct Sequence) Decon->DoffPPE Wash 7. Wash Hands DoffPPE->Wash Waste 8. Dispose of Contaminated Waste Properly Wash->Waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.